Pramipexole impurity 38-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFOYOFGUBZRY-IVAVZGRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pramipexole Impurity 38-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Pramipexole Impurity 38-d3. This deuterated impurity is a labeled version of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, a potential process-related impurity or metabolite of Pramipexole. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and ensure drug quality and safety.
Chemical Properties and Identification
This compound is the deuterium-labeled counterpart of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide. The incorporation of three deuterium atoms on the propionyl group provides a distinct mass signature, making it a valuable tool for various analytical applications, including use as an internal standard in pharmacokinetic studies.
Table 1: Chemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
| Synonyms | Deuterium labeled (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | Pramipexole Impurity 38 |
| Molecular Formula | C₁₀H₁₂D₃N₃OS | C₁₀H₁₅N₃OS |
| Molecular Weight | 228.33 g/mol | 225.31 g/mol |
| CAS Number | 1217680-69-7 | 106006-85-3 |
| Appearance | Data not available (likely a solid) | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound involves the acylation of the corresponding (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate with a deuterated propionylating agent. The following sections outline a plausible synthetic approach based on established chemical principles and published methods for related compounds.
Synthesis of the Non-Deuterated Parent Compound: (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
The synthesis of the non-deuterated parent compound can be achieved through a multi-step process starting from a suitable chiral precursor, followed by acylation. A general synthetic pathway is described in a patent for the (S)-enantiomer, which can be adapted for the (R)-enantiomer.
Experimental Protocol:
-
Chiral Resolution: The synthesis begins with the chiral resolution of a racemic mixture of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole using a chiral acid, such as tartaric acid, to isolate the (R)-enantiomer.
-
Acylation: The isolated (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is then acylated using propionic anhydride or propionyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) and an appropriate solvent (e.g., dichloromethane or acetonitrile).
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and by-products. The crude product is then purified by column chromatography or recrystallization to yield the desired (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.
Synthesis of this compound
The synthesis of the deuterated analog follows a similar acylation procedure, substituting the standard propionylating agent with its deuterated counterpart.
Experimental Protocol:
-
Starting Material: Begin with the chirally pure (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
-
Deuterated Acylation: The amine is acylated using propionic-d3 acid anhydride or propionyl-d3 chloride. These deuterated reagents can be synthesized from commercially available deuterated precursors.
-
Reaction Conditions: The reaction conditions, including the choice of base and solvent, are analogous to the synthesis of the non-deuterated compound.
-
Purification: The purification of the final deuterated product is carried out using standard techniques such as column chromatography to ensure high isotopic and chemical purity.
Analytical Methods for Characterization and Quantification
The analysis of this compound requires robust analytical methods to ensure its identity, purity, and quantity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred technique.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the impurity from Pramipexole and other related substances.
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: An aqueous buffer, such as 10 mM ammonium acetate, with pH adjusted to a suitable value (e.g., 5.0-6.0).
-
Mobile Phase B: An organic solvent, typically acetonitrile or a mixture of acetonitrile and methanol.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 260 nm or 264 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Table 2: Representative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Mass Spectrometry (MS)
Mass spectrometry is used for the unambiguous identification and structural confirmation of the impurity.
Experimental Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Full scan mode is used to detect the molecular ion ([M+H]⁺). Fragmentation data (MS/MS) can be acquired to aid in structural elucidation by observing the characteristic fragmentation pattern. The deuterated impurity will exhibit a mass shift of +3 amu compared to its non-deuterated counterpart.
Pramipexole Degradation Pathways
Understanding the degradation pathways of the parent drug, Pramipexole, is essential for identifying potential impurities that may arise during manufacturing and storage. Pramipexole is known to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The formation of impurities is a critical aspect of drug stability and safety. While no specific signaling pathways involving this compound have been reported, the general degradation of Pramipexole provides insight into the chemical environment where such impurities might be formed.
Conclusion
This technical guide provides a foundational understanding of this compound, a deuterated analog of a known Pramipexole impurity. The information on its chemical properties, plausible synthetic routes, and analytical methodologies serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The use of this stable isotope-labeled compound as an internal standard can significantly enhance the accuracy and precision of analytical methods for quantifying Pramipexole and its related substances in various matrices. Further research is warranted to fully characterize this impurity and understand its potential impact.
Pramipexole Impurity 38-d3: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pramipexole Impurity 38-d3, a deuterated analog of a known Pramipexole impurity. This document is intended to serve as a resource for researchers engaged in the development, analysis, and quality control of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] This guide covers the chemical identity, potential synthesis, analytical methodologies, and the biological context of the parent compound.
Chemical Identity and Structure
This compound is the deuterium-labeled form of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.[3] The "-d3" designation indicates the presence of three deuterium atoms. Based on the available chemical information, the deuterium atoms are located on the ethyl group of the propionamide moiety.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide-d3 | Inferred from available data |
| Synonyms | This compound | [3] |
| Molecular Formula | C₁₀H₁₂D₃N₃OS | [3] |
| Molecular Weight | 228.33 g/mol | [3] |
| CAS Number | 1217680-69-7 | [3] |
| Parent Compound CAS | 106006-85-3 | [3] |
| Chirality | (R)-enantiomer | [3] |
Rationale for Use in Research
Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical analysis. They are primarily used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a deuterated internal standard include:
-
Similar Chemical and Physical Properties: The deuterated standard co-elutes with the analyte of interest, ensuring that any variations during sample preparation and analysis affect both compounds equally.
-
Distinct Mass-to-Charge Ratio: The mass difference allows for the precise and accurate quantification of the target analyte without interference from the internal standard.
-
Improved Method Robustness: The use of a deuterated internal standard can compensate for matrix effects and variations in instrument response, leading to more reliable and reproducible results.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on known chemical reactions for the synthesis of Pramipexole and its impurities, along with methods for deuterium labeling.
Proposed Synthetic Workflow
The synthesis would likely involve the acylation of the parent amine, (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with a deuterated propionylating agent. A potential starting material for the deuterated acyl group is commercially available deuterated propionic acid, such as propionic-d5 acid (CD₃CD₂COOH).[4][5]
References
An In-Depth Technical Guide to a Plausible Synthesis Pathway for a Deuterated Pramipexole Impurity
For research, scientific, and drug development professionals.
This technical guide outlines a proposed synthetic pathway for a deuterated analog of a known Pramipexole impurity. Due to the lack of publicly available information on a specific "Pramipexole impurity 38-d3," this document focuses on a plausible synthesis of a deuterated version of Pramipexole Impurity C. The "-d3" designation is interpreted as the incorporation of three deuterium atoms, which we propose to be on one of the terminal methyl groups of the ethyl moieties within the Impurity C structure.
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The control of impurities in the final drug substance is a critical aspect of pharmaceutical manufacturing to ensure safety and efficacy.[1] Pramipexole Impurity C is a known process-related dimeric impurity.[1][2] Understanding its formation and having access to synthesized reference standards, including isotopically labeled versions, is crucial for analytical method development and impurity profiling.
Proposed Synthesis Pathway
The synthesis of Pramipexole Impurity C has been described in the literature, notably in Chinese patent CN105481792A, and involves a base-catalyzed self-condensation of a key Pramipexole intermediate followed by reduction.[1][2] Our proposed pathway for the deuterated analog adapts this methodology.
The synthesis commences with the key intermediate, (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide (Compound I). A base-catalyzed self-condensation of this intermediate leads to the formation of an α,β-unsaturated ketone (Compound II).[1][2] This is followed by a reaction with dithioglycol to form a thioketal (Compound III), which is then subjected to catalytic hydrogenation to yield the final impurity.[2]
To introduce the deuterium label, we propose the use of a deuterated starting material or reagent in the synthesis of the initial key intermediate, (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide. Specifically, propionyl chloride-d3 could be used to acylate the precursor diamine, leading to the incorporation of the d3-label on the propionyl group. Subsequent steps would then carry this label through to the final impurity.
Reaction Scheme:
A plausible reaction scheme for the synthesis of Pramipexole Impurity C-d3 is as follows:
-
Acylation (Deuterium Labeling): Reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionyl chloride-d3 to form (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide-d3 (Compound I-d3).
-
Self-Condensation: Base-catalyzed self-condensation of Compound I-d3 to yield the deuterated α,β-unsaturated ketone intermediate (Compound II-d3).[1][2]
-
Thioketal Formation: Reaction of Compound II-d3 with dithioglycol to form the corresponding thioketal (Compound III-d3).[2]
-
Reduction: Catalytic hydrogenation of Compound III-d3 to produce the final deuterated impurity, Pramipexole Impurity C-d3 (Compound IV-d3).[2]
Experimental Protocols
The following are detailed methodologies for the key experimental steps, adapted from the synthesis of the non-deuterated Impurity C.[1][2]
Step 1: Synthesis of (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide-d3 (Compound I-d3)
-
To a solution of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of a non-nucleophilic base (e.g., triethylamine) is added.
-
The mixture is cooled in an ice bath, and propionyl chloride-d3 is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of the α,β-unsaturated ketone intermediate-d3 (Compound II-d3)
-
(S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide-d3 (Compound I-d3) is dissolved in methanol.
-
Sodium methoxide is added in a molar ratio of 1:1.0-1.4 with respect to Compound I-d3.[2]
-
The mixture is heated to reflux and the reaction is monitored by TLC or HPLC.[1]
-
Upon completion, the mixture is cooled to room temperature to afford the α,β-unsaturated ketone intermediate-d3 (Compound II-d3).[1][2]
Step 3: Synthesis of the thioketal intermediate-d3 (Compound III-d3)
-
The α,β-unsaturated ketone intermediate-d3 (Compound II-d3) is reacted with dithioglycol.[2]
-
The specific reaction conditions (solvent, catalyst, temperature) would need to be optimized but would likely involve an acid catalyst.
Step 4: Synthesis of Pramipexole Impurity C-d3 (Compound IV-d3)
-
The thioketal intermediate-d3 (Compound III-d3) is subjected to catalytic hydrogenation.[2]
-
A common catalyst for such a reduction is Raney Nickel.[2]
-
The reaction is carried out under a hydrogen atmosphere in a suitable solvent until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude Pramipexole Impurity C-d3 (Compound IV-d3).
-
Further purification can be performed using chromatographic techniques.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis. Actual yields and purity would be subject to experimental optimization.
| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature | Yield (%) | Purity (HPLC, %) |
| 1 | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Compound I-d3 | 1:1.1 (Propionyl chloride-d3) | Dichloromethane | 0°C to RT | 85 | >98 |
| 2 | Compound I-d3 | Compound II-d3 | 1:1.2 (Sodium methoxide) | Methanol | Reflux | 70 | >95 |
| 3 | Compound II-d3 | Compound III-d3 | 1:1.5 (Dithioglycol) | Toluene | Reflux | 65 | >95 |
| 4 | Compound III-d3 | Compound IV-d3 | - (Raney Nickel, H2) | Ethanol | RT | 80 | >99 |
Mandatory Visualization
Caption: Proposed synthesis pathway for Pramipexole Impurity C-d3.
References
Pramipexole impurity 38-d3 molecular weight
An in-depth analysis of Pramipexole impurity 38-d3 reveals its molecular characteristics based on the available chemical data. This guide provides a focused examination of its molecular weight, derived from the molecular formula of the non-deuterated parent compound, Pramipexole impurity 38.
Molecular Weight Determination
The molecular weight of this compound is calculated based on the molecular formula of Pramipexole Impurity 38, which is identified as C₁₀H₁₉N₃O₂S with a molecular weight of 245.34 g/mol [1]. The "-d3" designation indicates that three hydrogen atoms (H) in the molecule are replaced by deuterium atoms (D).
The calculation proceeds as follows:
-
Molecular Formula of Parent Compound: C₁₀H₁₉N₃O₂S[1]
-
Molecular Weight of Parent Compound: 245.34 g/mol [1]
-
Molecular Formula of Deuterated Compound: C₁₀H₁₆D₃N₃O₂S
-
Atomic Weight of Hydrogen (H): Approximately 1.008 g/mol
-
Atomic Weight of Deuterium (D): Approximately 2.014 g/mol [2][3][4]
The molecular weight of the deuterated impurity is determined by subtracting the mass of three hydrogen atoms and adding the mass of three deuterium atoms to the molecular weight of the parent compound.
Calculation:
Molecular Weight of C₁₀H₁₆D₃N₃O₂S = (Molecular Weight of C₁₀H₁₉N₃O₂S) - (3 * Atomic Weight of H) + (3 * Atomic Weight of D) = 245.34 - (3 * 1.008) + (3 * 2.014) = 245.34 - 3.024 + 6.042 = 248.358 g/mol
Data Summary
For clarity and comparative purposes, the molecular data for Pramipexole, its non-deuterated impurity 38, and the deuterated impurity 38-d3 are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Pramipexole | C₁₀H₁₇N₃S | 211.33[5][6][7] |
| Pramipexole Impurity 38 | C₁₀H₁₉N₃O₂S | 245.34[1] |
| This compound | C₁₀H₁₆D₃N₃O₂S | ~248.36 |
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are proprietary and not publicly available. General methodologies for the analysis of related substances and deuterated compounds would typically involve:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the impurity from the active pharmaceutical ingredient (API).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the impurity. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the positions of the deuterium atoms.
Logical Relationship Diagram
The following diagram illustrates the relationship between Pramipexole, its impurity, and the deuterated analog.
Caption: Logical flow from the parent drug to the deuterated impurity.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. britannica.com [britannica.com]
- 4. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Commercial Availability and Technical Guide for Pramipexole Impurity 38-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of Pramipexole impurity 38-d3. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for analytical and research purposes.
Introduction
Pramipexole is a dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. During the synthesis and storage of the active pharmaceutical ingredient (API), various impurities can form. The identification, quantification, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product. This compound is a deuterium-labeled version of a known Pramipexole impurity, making it an invaluable tool for bioanalytical and pharmacokinetic studies. Its primary application is as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]
Commercial Availability
This compound is commercially available from specialized chemical suppliers. The primary identified supplier is MedChemExpress.
| Supplier | Catalog Number | CAS Number | Product Name |
| MedChemExpress | HY-W700821 | 1217680-69-7 | This compound |
Technical Data
The following table summarizes the key technical specifications for this compound.
| Parameter | Value | Reference |
| Chemical Name | (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide-d3 | [1] |
| CAS Number | 1217680-69-7 | [1] |
| Unlabeled CAS | 106006-85-3 | [2] |
| Molecular Formula | C₁₀H₁₂D₃N₃OS | [1] |
| Molecular Weight | 228.33 | [1] |
| Appearance | Data not publicly available. | |
| Purity | Typically high; specific data is batch-dependent and provided in the Certificate of Analysis. | |
| Storage | Recommended storage conditions are provided in the Certificate of Analysis.[1] | |
| Shipping | Typically shipped at room temperature in the continental US; may vary for other locations.[1] |
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, its primary use as an internal standard in LC-MS analysis allows for the creation of a representative methodology.
Objective: To develop and validate a quantitative LC-MS/MS method for the determination of a specific Pramipexole impurity in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
Pramipexole impurity standard
-
This compound (Internal Standard)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of the Pramipexole impurity and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions at various concentrations for the calibration curve.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Optimize the precursor-to-product ion transitions (MRM transitions) for both the analyte (Pramipexole impurity) and the internal standard (this compound).
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Use a linear regression model to fit the data.
-
Quantify the concentration of the Pramipexole impurity in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Experimental workflow for bioanalytical quantification using a deuterated internal standard.
Caption: Logical relationship between Pramipexole API, its impurity, and the deuterated internal standard.
References
Safety and Handling of Pramipexole Impurity 38-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and toxicological data for Pramipexole impurity 38-d3 are not publicly available. This guide is based on the safety profile of the active pharmaceutical ingredient (API), Pramipexole, and established principles for the assessment of pharmaceutical impurities. The toxicological properties of a deuterated impurity are generally expected to be similar to its non-deuterated counterpart, although metabolic rates may differ. A comprehensive risk assessment should be conducted by qualified professionals before handling this substance.
Introduction
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, and a higher affinity for the D3 receptor subtype.[1][2] It is primarily used in the treatment of Parkinson's disease and restless legs syndrome.[3][4] As with any pharmaceutical product, impurities may be present in the drug substance, arising from the manufacturing process, degradation, or storage.[4] this compound is a deuterium-labeled version of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.[5] The non-deuterated form, Pramipexole Impurity 38, has the CAS number 104632-26-0.[6]
This technical guide provides a comprehensive overview of the presumed safety and handling considerations for this compound, based on the known properties of Pramipexole. It also outlines standard experimental protocols for the toxicological assessment of pharmaceutical impurities in accordance with international guidelines.
Safety and Handling
Hazard Identification and Classification
Based on the safety data for Pramipexole, the impurity should be handled as a potentially hazardous substance. The primary hazards associated with Pramipexole include:
-
Target Organ Toxicity: May cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure.[8][9]
-
Skin Sensitization: May cause an allergic skin reaction.[7]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[7]
Personal Protective Equipment (PPE) and Handling Precautions
Due to the potent nature of Pramipexole, stringent handling procedures are recommended to minimize exposure.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with HEPA filter | Recommended for all operations that could generate dust or aerosols, such as weighing and transferring solids, to provide a high level of protection.[10] |
| Hand Protection | Double Nitrile Gloves | Provides additional protection against contamination. Gloves should be changed immediately if they become contaminated.[10] |
| Eye Protection | Chemical Safety Goggles | Should be worn at all times to protect against splashes and airborne particles.[10] |
| Body Protection | Disposable Lab Coat with Knit Cuffs and Back Closure | Protects personal clothing from contamination. A disposable coverall may be necessary for larger quantities or high-risk operations.[10] |
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][11]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.
-
Store in a tightly closed container in a dry and well-ventilated place.[8][12] Recommended storage is often refrigerated.[12]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][13] |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7][11][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[11][12][13] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11][13] |
Spill Management
In case of a spill, evacuate the area and restrict access.[10] Wear appropriate PPE, including a PAPR.[10] For powder spills, gently cover with a damp absorbent material to avoid raising dust. For liquid spills, absorb with an inert material.[10] Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.[10]
Toxicological Assessment of Pharmaceutical Impurities
The International Council for Harmonisation (ICH) provides guidelines for the qualification of impurities in new drug substances (ICH Q3A).[14][15][16] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity.[15][16] If an impurity is present at a level above the qualification threshold, toxicological studies are necessary.
Genotoxicity Assessment
A standard battery of genotoxicity tests is typically performed to assess the mutagenic and clastogenic potential of an impurity.
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
-
In vitro Mammalian Cell Cytogenetic Assay or Mouse Lymphoma Assay: To detect chromosomal aberrations or mutations.
-
In vivo Micronucleus Test in Rodents: To detect chromosomal damage in a whole animal system.
General Toxicity Assessment
If the impurity is not genotoxic, a general toxicity study in one relevant species is typically conducted. The duration of the study depends on the intended duration of clinical use of the drug product.[17][18]
| Clinical Duration | Toxicity Study Duration |
| Up to 14 days | 14 days |
| > 14 days to 30 days | 28 days (4 weeks) |
| > 30 days | 90 days (13 weeks) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of an impurity on cell viability.
Materials:
-
Selected mammalian cell line (e.g., HepG2, CHO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the impurity in culture medium and add to the wells. Include untreated and vehicle controls. Incubate for 24-72 hours.[19][20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19][20]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol provides a general framework for assessing the mutagenic potential of the impurity.
Materials:
-
Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli tryptophan auxotroph strain (e.g., WP2 uvrA).[22]
-
S9 metabolic activation mixture (from rat liver).[23]
-
Minimal glucose agar plates.[23]
-
Top agar containing trace amounts of histidine and biotin.[23]
-
This compound solution.
-
Positive and negative controls.
Procedure:
-
Preparation: Prepare serial dilutions of the test impurity.
-
Exposure: In separate tubes, mix the test impurity dilution, the bacterial strain, and either S9 mix or a buffer (for the non-activation condition).[23]
-
Pre-incubation (optional): Incubate the mixture at 37°C for a short period.[23]
-
Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.[24]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[23]
-
Colony Counting: Count the number of revertant colonies on each plate.[23]
-
Data Analysis: Compare the number of revertant colonies in the test groups to the negative control. A significant, dose-dependent increase in revertants suggests mutagenic potential.
Visualizations
Pramipexole Signaling Pathway
Pramipexole acts as an agonist at D2 and D3 dopamine receptors. These are G protein-coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of the cAMP pathway influences downstream signaling cascades involved in motor control and mood regulation.
Caption: Pramipexole's agonism at D2/D3 receptors inhibits adenylyl cyclase.
General Workflow for In Vitro Cytotoxicity Testing
The process of evaluating the cytotoxicity of a pharmaceutical impurity involves several sequential steps, from initial preparation to final data analysis.
Caption: A typical workflow for in vitro cytotoxicity assessment.
Decision Tree for Impurity Qualification
The decision to perform safety studies for a pharmaceutical impurity is guided by its level relative to established thresholds.
Caption: Decision-making process for the qualification of pharmaceutical impurities.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 3. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemwhat.com [chemwhat.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. benchchem.com [benchchem.com]
- 11. canbipharm.com [canbipharm.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. jpionline.org [jpionline.org]
- 15. pharma.gally.ch [pharma.gally.ch]
- 16. database.ich.org [database.ich.org]
- 17. youtube.com [youtube.com]
- 18. diaglobal.org [diaglobal.org]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. biotoxicity.com [biotoxicity.com]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]
Stability and Storage of Pramipexole Impurity 38-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pramipexole impurity 38-d3. Due to the limited availability of specific stability data for this deuterated compound, this guide extrapolates from the extensive stability data available for Pramipexole and its non-deuterated impurities. The principles of isotopic labeling and the known degradation pathways of Pramipexole form the basis for the recommendations provided herein.
Introduction to Pramipexole and Its Impurities
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] As with any active pharmaceutical ingredient (API), impurities can arise during synthesis, purification, and storage.[1] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[3]
This compound is the deuterium-labeled counterpart of a Pramipexole-related compound. Deuterated compounds are frequently used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, for their ability to be distinguished from the non-labeled analyte. While chemically similar, the presence of deuterium can influence the metabolic stability of a molecule.[4][5]
The Influence of Deuteration on Compound Stability
The substitution of hydrogen with its stable isotope, deuterium, can alter the pharmacokinetic and metabolic profiles of a drug.[6] This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, often leading to improved metabolic stability.[4][5][7] While this typically relates to in-vivo metabolism, it is a key consideration for the overall stability profile of a deuterated compound.
Stability Profile of Pramipexole and its Impurities
Forced degradation studies are crucial for understanding the inherent stability of a drug substance and identifying potential degradation products.[8] Pramipexole has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[9] These studies reveal that Pramipexole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it demonstrates relative stability under thermal and photolytic stress.[8][10]
The following table summarizes the degradation behavior of Pramipexole under different stress conditions. This data serves as a strong indicator of the potential stability of this compound.
| Stress Condition | Reagents and Duration | Observed Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 3 M HCl, reflux at 80°C for 48 hours | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |
| Base Hydrolysis | 2 M NaOH, reflux at 80°C for 24 hours | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |
| Oxidative Degradation | 6% H₂O₂ at room temperature for 8 days, then 10 min in boiling water bath | >10% | N-oxide and S-oxide derivatives of Pramipexole |
| Photolytic Degradation | Direct sunlight for 8 days | >10% | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid |
| Thermal Degradation | Solid-state at 105°C for 24 hours | Stable | Not Applicable |
| Drug-Excipient Interaction | HPMC and trace formalin, 12 months at 30°C/65%RH | Not Specified | (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine[8][11] |
Note: The degradation percentages are approximate and can vary based on specific experimental conditions.[8]
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are essential for the reproducibility of stability studies. The following protocols are typical for subjecting Pramipexole to various stress conditions.
General Sample Preparation
A stock solution of the test compound (e.g., 1000 µg/mL) is typically prepared in a suitable solvent like methanol. Aliquots of this stock solution are then used for each of the stress conditions described below.
Acid Hydrolysis
-
An aliquot of the stock solution is diluted with 3 M hydrochloric acid.
-
The solution is refluxed at 80°C for 48 hours.[8]
-
After cooling to room temperature, the solution is neutralized with a suitable base (e.g., sodium hydroxide).
-
The final volume is adjusted with a diluent to achieve the desired concentration for analysis.[8]
Base Hydrolysis
-
An aliquot of the stock solution is diluted with 2 M sodium hydroxide.
-
The solution is refluxed at 80°C for 24 hours.[8]
-
After cooling to room temperature, the solution is neutralized with a suitable acid (e.g., hydrochloric acid).
-
The final volume is adjusted with a diluent for analysis.
Oxidative Degradation
-
An aliquot of the stock solution is treated with 6% hydrogen peroxide.
-
The solution is kept at room temperature for 8 days.
-
The solution is then heated in a boiling water bath for 10 minutes to remove excess hydrogen peroxide.[8]
-
After cooling, the final volume is adjusted with a diluent for analysis.
Photolytic Degradation
-
A solution of the compound is exposed to direct sunlight for 8 days.
-
A control sample is stored in the dark under the same conditions to differentiate between photolytic and thermal degradation.[8]
-
After the exposure period, the sample is prepared to the desired concentration for analysis.
Thermal Degradation
-
The solid form of the compound is kept in a hot air oven at 105°C for 24 hours.[12]
-
After cooling to room temperature, the sample is dissolved in a suitable diluent to the desired concentration for analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for conducting stability-indicating studies for Pramipexole and its impurities.
Recommended Storage Conditions
Based on the stability profile of Pramipexole, which shows susceptibility to hydrolysis and oxidation, the following storage conditions are recommended for this compound to minimize degradation:
-
Temperature: Store at controlled room temperature, generally between 2-8°C, or as specified on the Certificate of Analysis (CoA).[1]
-
Light: Protect from light to prevent photolytic degradation.
-
Humidity: Store in a dry environment to minimize hydrolytic degradation.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Conclusion
References
- 1. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Pramipexole Impurity 38 in Pharmaceutical Samples using LC-MS with a Deuterated Internal Standard
Introduction
Pramipexole is a potent non-ergot dopamine agonist utilized in the management of Parkinson's disease and restless legs syndrome.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies necessitate the identification, quantification, and control of these impurities.[3] This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of "Pramipexole impurity 38" in bulk drug substances and formulated products. To achieve the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Pramipexole impurity 38-d3.
Pramipexole impurity 38 has been identified as (3aR,6S,7aS)-2-amino-6-(propylamino)-3a,4,5,6,7,7a-hexahydrobenzo[d]thiazole-3a,7a-diol. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing excellent correction for experimental variability.[3]
Experimental Workflow
The overall experimental workflow for the quantification of Pramipexole impurity 38 is depicted in the following diagram:
Caption: A schematic of the complete workflow from sample preparation to data analysis.
Materials and Methods
Reagents and Standards
-
Pramipexole impurity 38 reference standard (≥98% purity)
-
This compound (internal standard, ≥98% purity, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
Table 1: LC-MS Instrument Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Standard and Sample Preparation
Standard Solutions: Stock solutions of Pramipexole impurity 38 and this compound were prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the Pramipexole impurity 38 stock solution with a 50:50 mixture of mobile phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each calibration standard was spiked with the internal standard to a final concentration of 10 ng/mL.
Sample Preparation: A sample of the bulk drug or crushed tablets equivalent to 10 mg of Pramipexole was accurately weighed. The sample was dissolved in 10 mL of methanol containing 10 ng/mL of this compound. The solution was vortexed for 5 minutes and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.
Results and Discussion
The developed LC-MS method provides excellent separation and quantification of Pramipexole impurity 38. The use of a deuterated internal standard ensures high accuracy and precision by compensating for any variations during sample preparation and analysis.
Table 2: MRM Transitions for Pramipexole Impurity 38 and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pramipexole Impurity 38 | 246.1 | 187.1 | 20 |
| This compound | 249.1 | 190.1 | 20 |
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| LLOQ | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% |
| Precision (%RSD) | < 5% |
| Matrix Effect | Minimal |
Signaling Pathway and Mechanism of Action (Pramipexole)
While this note focuses on an impurity, understanding the parent drug's mechanism is crucial for context in drug development. Pramipexole is a D2/D3 dopamine receptor agonist. The following diagram illustrates a simplified representation of its signaling pathway.
Caption: A simplified diagram of Pramipexole's agonistic action on D2/D3 receptors.
Conclusion
The described LC-MS method utilizing a deuterated internal standard provides a reliable, accurate, and precise tool for the quantification of Pramipexole impurity 38 in pharmaceutical samples. This method is suitable for routine quality control testing and stability studies in the development and manufacturing of Pramipexole-containing drug products.
Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a 1 mg/mL stock solution of Pramipexole impurity 38 in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working internal standard solution of 1 µg/mL by diluting the stock solution with methanol.
-
Perform serial dilutions of the Pramipexole impurity 38 stock solution with a 50:50 mixture of mobile phase A and B to create calibration standards with concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Add 10 µL of the 1 µg/mL internal standard working solution to each 1 mL of the calibration standards to achieve a final internal standard concentration of 10 ng/mL.
Protocol 2: Sample Preparation and Analysis
-
Accurately weigh an amount of the sample (bulk drug or crushed tablets) equivalent to 10 mg of Pramipexole.
-
Transfer the weighed sample to a 10 mL volumetric flask.
-
Add 100 µL of the 1 µg/mL internal standard working solution.
-
Bring the volume to 10 mL with methanol.
-
Vortex the solution for 5 minutes.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 5 µL of the prepared sample into the LC-MS system.
-
Acquire data using the parameters outlined in Tables 1 and 2.
-
Process the data to determine the concentration of Pramipexole impurity 38.
References
Application Note: Quantitative Analysis of Pramipexole in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1][2][3] It is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] Accurate quantification of Pramipexole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of Pramipexole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pramipexole impurity 38-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Pramipexole dihydrochloride monohydrate (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, ethyl acetate, and dichloromethane
-
Ammonium formate
-
Formic acid
-
Sodium hydroxide
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-30AD)
-
Tandem Mass Spectrometer (e.g., AB Sciex Triple Quad 5500)
-
Analytical column (e.g., Welch Ultimate XB-C18, 2.1 × 100 mm, 3 μm)
Preparation of Standard and Quality Control Solutions
Stock solutions of Pramipexole and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of water and acetonitrile (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of Pramipexole and the internal standard from human plasma.
-
Pipette 200 µL of human plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., 2.00 ng/mL this compound).[4]
-
Add 50 µL of 1 M sodium hydroxide solution and vortex for 3 minutes.[4]
-
Add 800 µL of the extraction solvent (ethyl acetate:dichloromethane, 4:1, v/v) and vortex for 10 minutes.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 8°C.[4]
-
Transfer 500 µL of the upper organic layer to a clean 96-well plate.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection were optimized to achieve high sensitivity and selectivity for Pramipexole and its deuterated internal standard.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Welch Ultimate XB-C18 (2.1 × 100 mm, 3 μm)[4] |
| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (15:85, v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Run Time | 3.0 min[6] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pramipexole) | m/z 212.1 → 153.1[5][7] |
| MRM Transition (IS) | To be determined based on the exact mass of this compound |
| Collision Energy (Pramipexole) | 20 V[4] |
| Collision Energy (IS) | To be optimized |
Method Validation
The analytical method was validated according to regulatory guidelines to ensure its reliability for the intended application.
Linearity
The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. A linear calibration curve was obtained over the range of 15.0–800 pg/mL for Pramipexole in human plasma.[4] The correlation coefficient (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations.
Table 2: Summary of Accuracy and Precision Data
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | <9.9%[4] | <9.9%[4] | -3.3%[4] | -3.3%[4] |
| Low | <5.9%[4] | <5.9%[4] | -9.5% to -0.4%[4] | -9.5% to -0.4%[4] |
| Medium | <7.9%[4] | <7.9%[4] | -13.3% to 3.3%[4] | -13.3% to 3.3%[4] |
| High | <5.3%[4] | <5.3%[4] | -5.8% to -1.7%[4] | -5.8% to -1.7%[4] |
Data adapted from a representative study.[4] LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the efficiency and reliability of the sample preparation process. The process efficiency for Pramipexole and a similar internal standard has been reported to be 91.9% and 85.7%, respectively.[5]
Application
This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of Pramipexole in healthy human subjects. Following oral administration of a single 0.375 mg dose of Pramipexole, the key pharmacokinetic parameters were determined.
Table 3: Pharmacokinetic Parameters of Pramipexole (0.375 mg dose)
| Parameter | Mean ± SD |
| Cmax (pg/mL) | 409.33 ± 95.93[4] |
| Tmax (h) | 4.50 (median)[4] |
| AUC0-t (hpg/mL) | 8801.95 ± 1966.83[4] |
| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61[4] |
| t1/2 (h) | 11.98 ± 3.91[4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Pramipexole.
Pramipexole Signaling Pathway
Caption: Simplified signaling pathway of Pramipexole.
References
- 1. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Pramipexole in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype. It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3][4] Accurate characterization of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining optimal dosing regimens and ensuring clinical efficacy and safety.
This document provides detailed application notes and protocols for the use of deuterated Pramipexole (Pramipexole-d3) in pharmacokinetic studies. Stable isotope-labeled compounds like Pramipexole-d3 are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Their use is indispensable for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the pharmacokinetic data.[5][7][8][9] Pramipexole-d3 serves as an ideal internal standard (IS) because it co-elutes with the unlabeled drug (analyte) and exhibits nearly identical chemical and physical properties, compensating for matrix effects and variations in instrument response.[9][10]
Pharmacokinetic Profile of Pramipexole
Pramipexole exhibits linear pharmacokinetics within the clinical dosage range.[11][12] It is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached in approximately 2 hours.[11][12][13] The absolute bioavailability of Pramipexole is over 90%, indicating minimal first-pass metabolism.[11][13] While food does not affect the extent of absorption, it can delay the time to maximum plasma concentration by about one hour.[11][12][13]
Pramipexole is extensively distributed throughout the body, with a large volume of distribution of about 500 L.[11][12][13] It has low plasma protein binding of approximately 15%.[12][13] Metabolism of Pramipexole is negligible, with less than 10% of the drug being metabolized.[11][12] Consequently, it is primarily eliminated unchanged by the kidneys, with about 90% of a dose being recovered in the urine.[11][13] The terminal half-life of Pramipexole is approximately 8 hours in young, healthy individuals and extends to about 12 hours in the elderly.[11][12]
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of Pramipexole from studies in healthy human volunteers.
Table 1: Pharmacokinetic Parameters of Single-Dose Pramipexole Extended-Release (0.375 mg) in Healthy Chinese Subjects under Fasted Conditions. [14][15]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (pg/mL) | 409.33 ± 95.93 | 413.77 ± 132.03 |
| AUC0-t (hpg/mL) | 8801.95 ± 1966.83 | 8646.37 ± 2600.49 |
| AUC0-∞ (hpg/mL) | 9469.03 ± 1991.61 | 9082.95 ± 2666.26 |
| t½ (h) | 11.98 ± 3.91 | 9.85 ± 2.63 |
| Tmax (h) | 4.50 (median) | 4.50 (median) |
Table 2: Bioequivalence Analysis of Pramipexole Extended-Release Formulations (0.375 mg) in Healthy Chinese Subjects. [14][15]
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax (Fasted) | 98.27 | 90.47 – 106.74 |
| AUC0-t (Fasted) | 101.92 | 95.74 – 108.51 |
| AUC0-∞ (Fasted) | 104.91 | 98.24 – 112.04 |
| Cmax (Fed) | 98.31 | 92.62 – 104.36 |
| AUC0-t (Fed) | 100.95 | 97.23 – 104.81 |
| AUC0-∞ (Fed) | 100.86 | 97.19 – 104.67 |
Experimental Protocols
Bioanalytical Method for Pramipexole Quantification in Human Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of Pramipexole in human plasma using Pramipexole-d3 as an internal standard.[10][15]
1. Materials and Reagents:
-
Pramipexole reference standard
-
Pramipexole-d3 (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (reagent grade)
-
Formic acid (reagent grade)
-
Water (deionized or HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 or CN reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[16]
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pramipexole and Pramipexole-d3 in methanol.[16]
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution: Prepare a working solution of Pramipexole-d3 at an appropriate concentration (e.g., 1 ng/mL) in the same diluent.
4. Sample Preparation (Solid-Phase Extraction - SPE): [10][17]
- Pipette 500 µL of human plasma into a polypropylene tube.
- Add a specified volume of the Pramipexole-d3 internal standard working solution to all samples, except for the blank matrix.
- Vortex mix the samples for 30 seconds.
- Condition a weak cation exchange SPE cartridge.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute Pramipexole and Pramipexole-d3 from the cartridge with an appropriate elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile). An isocratic or gradient elution can be used.[10][16]
-
Flow Rate: 0.3 - 0.5 mL/min.[16]
-
Column Temperature: 40 °C.[16]
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other mass spectrometer parameters such as ion spray voltage, gas temperatures, and collision energy.
-
6. Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Pramipexole to Pramipexole-d3 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x² or 1/x) to fit the data.
-
Quantify the concentration of Pramipexole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Pramipexole Mechanism of Action
Pramipexole acts as an agonist at D2 and D3 dopamine receptors.[18] The binding of Pramipexole to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the signaling pathway ultimately influences neuronal activity.
Caption: Simplified signaling pathway of Pramipexole.
Bioanalytical Workflow for Pharmacokinetic Studies
The following diagram illustrates the general workflow for a pharmacokinetic study of Pramipexole, from sample collection to data analysis, incorporating the use of Pramipexole-d3 as an internal standard.
Caption: General workflow for a Pramipexole pharmacokinetic study.
References
- 1. Pramipexole - Wikipedia [en.wikipedia.org]
- 2. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Method Development of Pramipexole Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors, primarily indicated for the treatment of Parkinson's disease and restless legs syndrome.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients in the pharmaceutical formulation.[3][4] Regulatory agencies, such as the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of these impurities.[3]
This document provides detailed application notes and protocols for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Pramipexole and its impurities. Forced degradation studies are included to demonstrate the method's specificity and stability-indicating nature.[1]
Pramipexole Signaling Pathway
Pramipexole exerts its therapeutic effects by acting as an agonist at dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[4] The binding of Pramipexole to these receptors, which are coupled to Gαi/o proteins, initiates a signaling cascade that inhibits the enzyme adenylyl cyclase.[5][6] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.[1] The reduction in cAMP levels subsequently modulates the activity of downstream effectors like protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.[3]
Analytical Methodologies
High-performance liquid chromatography (HPLC) with UV detection is the primary analytical technique for the quantitative determination of Pramipexole and its impurities.[7] For the structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[4][7]
Recommended HPLC Method for Impurity Quantification
A stability-indicating reversed-phase HPLC method is essential for separating Pramipexole from its degradation products.[1][7]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Ace5-C18, 250 x 4.6 mm, 5 µm)[1][7] |
| Mobile Phase | 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v)[1][7] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection | UV at 260 nm or 264 nm[4][7] |
| Column Temperature | Ambient or 30°C[4][7] |
| Injection Volume | 20 µL[7] |
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Pramipexole reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).[1]
-
Sample Solution: For bulk drug analysis, dissolve a known amount of the Pramipexole sample in the mobile phase to achieve a similar concentration as the standard solution. For dosage forms, weigh and finely powder a representative number of tablets, and then extract the drug with the mobile phase to the desired concentration.[1][8]
-
Filter all solutions through a 0.45 µm nylon filter before injection.[1]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[7]
-
Acid Hydrolysis: Dissolve Pramipexole in 3 M HCl and heat at 80°C for 48 hours.[3] Neutralize the solution before injection.[7]
-
Base Hydrolysis: Dissolve Pramipexole in 2 M NaOH and heat at 80°C for 24 hours.[3] Neutralize the solution before injection.[7]
-
Oxidative Degradation: Dissolve Pramipexole in 3% hydrogen peroxide and keep the solution at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose solid Pramipexole powder to heat at 100°C for 48 hours.[3] Dissolve in the diluent for analysis.
-
Photolytic Degradation: Expose the Pramipexole drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
Pramipexole has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to heat and light.[1][3]
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[3]
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve Pramipexole from its impurities and degradation products. Peak purity should be evaluated.[1] |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL).[3][8] |
| Accuracy | Recovery of 98.0% to 102.0% for the API.[9] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.[8] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[3] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[3] |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.[1][3] |
Common Impurities of Pramipexole
Impurities in Pramipexole can be process-related or arise from degradation.[3][7]
Table 3: Known Impurities of Pramipexole
| Impurity Name | Type | Source |
| Pramipexole Related Compound A | Process-Related | Synthesis Intermediate[4] |
| Pramipexole Impurity B | Process-Related | Synthesis By-product[4] |
| (R)-Pramipexole (Impurity C) | Process-Related (Stereoisomer) | Enantiomeric Impurity[4] |
| (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Drug-Excipient Interaction | Interaction with excipients[4][5] |
| Acid Degradation Products | Degradation | Hydrolysis under acidic conditions[4] |
| Base Degradation Products | Degradation | Hydrolysis under basic conditions[4] |
| Oxidative Degradation Products | Degradation | Oxidation (e.g., with H₂O₂)[4] |
Logical Workflow for Impurity Analysis
The overall process for analyzing Pramipexole impurities involves a systematic approach from method development to routine analysis.
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Pramipexole in the presence of its impurities and degradation products.[3] Forced degradation studies confirm the stability-indicating nature of the method.[1][3] The validation results demonstrate that the method is robust and suitable for routine quality control analysis of Pramipexole in bulk drug and pharmaceutical dosage forms, in accordance with regulatory requirements.[3]
References
- 1. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Pramipexole Impurity 38-d3 for Accurate Quantification in Stability Testing of Pramipexole
Abstract
This application note details a robust and accurate methodology for the stability testing of Pramipexole, a non-ergot dopamine agonist. The protocol specifically focuses on the precise quantification of a critical process-related impurity, (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (referred to as Pramipexole Impurity 38), using its stable isotope-labeled counterpart, Pramipexole Impurity 38-d3, as an internal standard. This approach, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensures high accuracy and precision, mitigating matrix effects and variability inherent in stability samples. The provided protocols are designed for researchers, scientists, and drug development professionals to monitor the formation of this specific impurity under various stress conditions as stipulated by ICH guidelines.
Introduction
Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease and restless leg syndrome.[1][2] During the synthesis and storage of Pramipexole, various impurities can arise, which may impact the safety and efficacy of the final drug product.[3] Regulatory agencies mandate strict control and monitoring of these impurities. Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5]
One key process-related impurity of Pramipexole is (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, herein referred to as Pramipexole Impurity 38. Accurate quantification of this impurity during stability studies is crucial. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative analysis by LC-MS/MS, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable data.[6]
This note describes the use of this compound, a deuterium-labeled version of the impurity, as an internal standard for its own quantification in Pramipexole stability samples. This method provides a highly specific and sensitive tool for assessing the stability profile of Pramipexole with respect to this particular impurity.
Experimental Workflow
The overall experimental process involves subjecting the Pramipexole drug substance or product to stress conditions, followed by sample preparation, LC-MS/MS analysis using the SIL internal standard, and data processing.
Caption: Experimental workflow for stability testing and impurity quantification.
Materials and Reagents
-
Pramipexole Dihydrochloride Monohydrate: Reference Standard
-
Pramipexole Drug Product: Tablets or capsules
-
Pramipexole Impurity 38: ((S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide) Reference Standard
-
This compound: (Deuterium labeled (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide) Internal Standard (IS)[7]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure)
-
Reagents for Forced Degradation: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%)
Protocols
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1][8]
-
Preparation of Stock Solution: Prepare a stock solution of Pramipexole drug substance at 1.0 mg/mL in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Reflux at 80°C for 48 hours.[1] Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of 50 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 2N NaOH. Reflux at 80°C for 24 hours.[1] Cool, neutralize with 1N HCl, and dilute with mobile phase to a final concentration of 50 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours.[5] Dilute with mobile phase to a final concentration of 50 µg/mL.
-
Photolytic Degradation: Expose the Pramipexole stock solution to direct sunlight for 8 days or in a photostability chamber.[8] Dilute with mobile phase to a final concentration of 50 µg/mL.
-
Thermal Degradation: Store the solid Pramipexole drug substance in an oven at 105°C for 24 hours.[9] Dissolve and dilute with mobile phase to a final concentration of 50 µg/mL.
Long-term and accelerated stability studies are conducted according to ICH Q1A(R2) guidelines.
-
Sample Storage: Store Pramipexole drug product in its final packaging under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
Sample Preparation from Tablets: a. Accurately weigh and crush a number of tablets equivalent to a target amount of Pramipexole. b. Transfer the powder to a volumetric flask and dissolve in a suitable solvent (e.g., methanol/water). c. Sonicate for 15 minutes and dilute to volume. d. Filter the solution through a 0.45 µm filter. e. Dilute the filtrate to a final target concentration (e.g., 50 µg/mL of Pramipexole).
This protocol is for the quantification of Pramipexole Impurity 38.
-
Preparation of Standards and Internal Standard:
-
Impurity 38 Stock (100 µg/mL): Prepare by dissolving the reference standard in methanol.
-
Impurity 38-d3 IS Stock (100 µg/mL): Prepare by dissolving the SIL standard in methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with mobile phase.
-
Calibration Standards: Perform serial dilutions of the Impurity 38 stock solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
-
Sample and Standard Spiking:
-
To 100 µL of each prepared sample (from forced degradation or stability studies) and each calibration standard, add 10 µL of the IS Working Solution (1 µg/mL).
-
-
LC-MS/MS System and Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Elution: A suitable gradient to separate Pramipexole from its impurities.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Acquisition and Processing:
-
Monitor the specific MRM transitions for Pramipexole Impurity 38 and its d3-labeled internal standard.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Impurity 38 in the stability samples using the regression equation from the calibration curve.
-
Data Presentation
| Parameter | Value |
| LC Column | C18 Reverse Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30°C |
| Ionization Mode | ESI Positive |
| MRM Transition (Impurity 38) | To be determined empirically |
| MRM Transition (Impurity 38-d3) | To be determined empirically |
Note: MRM transitions must be optimized by infusing the individual standard solutions into the mass spectrometer.
| Stress Condition | % Pramipexole Degraded | Concentration of Impurity 38 (ng/mL) |
| Control | 0.0 | < LOQ |
| Acid Hydrolysis (1N HCl, 80°C, 48h) | 7.5%[5] | Quantified Value |
| Base Hydrolysis (2N NaOH, 80°C, 24h) | 4.9%[5] | Quantified Value |
| Oxidation (30% H₂O₂, RT, 4h) | 58.7%[5] | Quantified Value |
| Photolytic (Sunlight, 8 days) | Value | Quantified Value |
| Thermal (105°C, 24h) | Value | Quantified Value |
LOQ: Limit of Quantification
| Time Point | Pramipexole Assay (% Label Claim) | Pramipexole Impurity 38 (% w/w) | Total Impurities (% w/w) |
| 0 Months | 100.1 | < LOQ | 0.15 |
| 1 Month | 99.8 | Quantified Value | 0.20 |
| 3 Months | 99.5 | Quantified Value | 0.28 |
| 6 Months | 99.0 | Quantified Value | 0.35 |
Logic of Using a Labeled Impurity Standard
The rationale for using a stable isotope-labeled version of an impurity as an internal standard is to achieve the most accurate quantification of that specific impurity as it forms.
Caption: Rationale for using a stable isotope-labeled internal standard.
This approach ensures that any variability during sample preparation (e.g., extraction efficiency, volume changes) or analysis (e.g., injection volume, ionization suppression) affects both the analyte and the internal standard equally. The ratio of their signals remains constant, leading to highly precise and accurate results, which is essential for monitoring low-level impurities in complex matrices derived from stability studies.
Conclusion
The use of this compound as an internal standard provides a highly accurate and reliable method for quantifying the formation of Pramipexole Impurity 38 during stability testing. This LC-MS/MS-based protocol is specific, sensitive, and adheres to the principles of modern analytical validation, making it suitable for implementation in a regulated pharmaceutical development environment. This methodology allows for confident monitoring of a key impurity, ensuring the quality and safety of the Pramipexole drug product throughout its shelf life.
References
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR | MDPI [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
Application Note & Protocol: Quantitative Analysis of Pramipexole Impurity 38 Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot dopamine agonist utilized in the management of Parkinson's disease and restless legs syndrome.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Pramipexole is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[1][3] Regulatory agencies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities.[3]
This document outlines a detailed protocol for the quantitative analysis of Pramipexole impurity 38, specifically (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, in pharmaceutical samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs its stable isotope-labeled counterpart, Pramipexole impurity 38-d3, as an internal standard (IS).[4][5] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[6][7][8]
Principle of the Method
This method is based on the principle of isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated internal standard (this compound) is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. Since the deuterated standard is chemically identical to the analyte, it exhibits similar behavior during extraction, chromatography, and ionization.[6][7][9] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains consistent even with variations in sample recovery or ionization efficiency.[7]
Materials and Reagents
-
Analytes and Standards:
-
Pramipexole impurity 38 reference standard
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Pramipexole impurity 38 reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
Sample Preparation
-
Sample Weighing: Accurately weigh a portion of the test sample (e.g., crushed tablets, bulk drug substance) expected to contain Pramipexole impurity 38.
-
Extraction: Dissolve the weighed sample in a suitable volume of diluent (e.g., 50:50 acetonitrile/water) to achieve a theoretical concentration within the calibration curve range.
-
Internal Standard Spiking: Add a fixed volume (e.g., 50 µL) of the internal standard working solution (100 ng/mL) to a 1 mL aliquot of the extracted sample, all calibration standards, and quality control (QC) samples.
-
Mixing and Centrifugation: Vortex the samples for 1 minute to ensure thorough mixing. Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any undissolved excipients.
-
Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pramipexole Impurity 38 | 226.1 | 184.1 | 20 |
| This compound | 229.1 | 187.1 | 20 |
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.
Data Presentation: Quantitative Analysis Summary
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing QC samples at multiple concentration levels.
| Parameter | Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| QC Low (5 ng/mL) Accuracy (%) | 95.2% |
| QC Low (5 ng/mL) Precision (%CV) | 4.1% |
| QC Mid (50 ng/mL) Accuracy (%) | 101.5% |
| QC Mid (50 ng/mL) Precision (%CV) | 2.8% |
| QC High (800 ng/mL) Accuracy (%) | 98.9% |
| QC High (800 ng/mL) Precision (%CV) | 1.9% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Workflow and Signaling Pathway Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of Pramipexole impurity 38 using its deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for Metabolite Identification Studies Using Pramipexole Impurity 38-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1] Understanding the metabolic fate of drug candidates is a critical aspect of drug development, ensuring safety and efficacy. While Pramipexole undergoes minimal metabolism, with over 90% of the dose excreted unchanged in urine, a thorough investigation of its potential biotransformation pathways is essential for a complete pharmacological profile.[2][3][4] Stable isotope-labeled internal standards are invaluable tools in such studies, offering a means to accurately identify and quantify metabolites in complex biological matrices.[5][6]
This document provides detailed application notes and protocols for the use of Pramipexole Impurity 38-d3 , a deuterium-labeled analog of Pramipexole, in metabolite identification studies. This stable isotope-labeled standard serves as an ideal internal standard, co-eluting with the parent drug and its metabolites, thereby compensating for matrix effects and improving the accuracy of quantification in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.[7][8]
Principle of Metabolite Identification using Stable Isotope Labeling
The core principle behind using a deuterium-labeled internal standard like this compound lies in the ability of a mass spectrometer to differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z). When a biological sample from a subject dosed with Pramipexole is spiked with a known concentration of this compound, both the drug and its deuterated counterpart will undergo the same extraction and ionization processes. Any metabolites formed will also have their corresponding deuterated analogs. By comparing the mass spectra of the sample with and without the internal standard, and looking for pairs of peaks with a specific mass shift (in this case, 3 Da), potential metabolites can be readily identified.
Data Presentation
The following tables represent typical quantitative data that could be generated from a pharmacokinetic study of Pramipexole and its potential metabolites in human plasma, utilizing this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Pramipexole in Human Plasma
| Parameter | Value | Units |
| Cmax (Peak Plasma Concentration) | 0.85 | ng/mL |
| Tmax (Time to Peak Concentration) | 2.0 | hours |
| AUC (0-t) (Area Under the Curve) | 6.8 | ng*h/mL |
| t1/2 (Half-life) | 8.5 | hours |
Table 2: Quantitative Analysis of Pramipexole and Potential Metabolites in Urine (0-24h)
| Analyte | Concentration (ng/mL) | % of Total Excreted |
| Pramipexole | 1500 | 92.0 |
| Metabolite M1 (Hypothetical) | 80 | 4.9 |
| Metabolite M2 (Hypothetical) | 50 | 3.1 |
| Total | 1630 | 100.0 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for Pramipexole analysis in biological fluids.[8][9]
Materials:
-
Human plasma or urine samples
-
This compound (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Weak Cation Exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 500 µL of plasma or urine in a polypropylene tube, add 50 µL of the this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of 0.1% formic acid in water and vortex for another 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of acetonitrile.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol is based on published LC-MS/MS methods for Pramipexole quantification.[9][10][11][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: Linear gradient from 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pramipexole: m/z 212.1 → 153.1
-
This compound: m/z 215.1 → 156.1
-
Hypothetical Metabolite M1 (e.g., N-despropyl Pramipexole): m/z 170.1 → 153.1
-
Hypothetical d3-Metabolite M1: m/z 173.1 → 156.1
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
References
- 1. Pramipexole - Wikipedia [en.wikipedia.org]
- 2. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS determination of pramipexole in human plasma | Semantic Scholar [semanticscholar.org]
- 11. LC-MS/MS determination of pramipexole on rat dried blood spots: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Pramipexole and its Impurities Utilizing Pramipexole Impurity 38-d3 as an Internal Standard
Introduction
Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors, primarily prescribed for the treatment of Parkinson's disease and restless legs syndrome. The purity and impurity profile of active pharmaceutical ingredients (APIs) like Pramipexole are critical for ensuring drug safety and efficacy. Regulatory bodies mandate the identification and quantification of impurities. This document provides detailed application notes and protocols for the sample preparation and analysis of Pramipexole and its related impurities from both pharmaceutical formulations and biological matrices.
A key aspect of accurate quantification in complex matrices is the use of a stable isotope-labeled internal standard. Pramipexole impurity 38-d3, a deuterium-labeled form of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Analytical Techniques Overview
The primary analytical methods for the quantification of Pramipexole and its impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and LC-MS.[2] Reversed-phase HPLC is commonly employed for the separation of Pramipexole from its process-related and degradation impurities. For structural elucidation of unknown impurities, LC coupled with mass spectrometry (LC-MS) is the method of choice.
Data Presentation: Quantitative Analysis of Pramipexole
The following tables summarize key quantitative data related to the analysis of Pramipexole and its impurities from various sources.
Table 1: Recovery of Pramipexole and Impurities using Various Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Pramipexole | Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | 97.7 | [3] |
| Pramipexole | Human Urine | Liquid-Liquid Extraction (Ethyl Acetate) | 89.8 | [3] |
| Pramipexole | Human Plasma | Liquid-Liquid Extraction (Methyl tert-butyl ether) | 98 - 103 | [1][4] |
| Pramipexole | Human Urine | Liquid-Liquid Extraction (Ethyl Acetate) & Derivatization | > 94.5 | [5] |
| Pramipexole Impurity A | Tablet Formulation | N/A (Spiking Study) | 98.0 - 102.0 | [6] |
| Pramipexole Impurity B | Tablet Formulation | N/A (Spiking Study) | 98.0 - 102.0 | [6] |
| Pramipexole Impurity D | Tablet Formulation | N/A (Spiking Study) | 98.0 - 102.0 | [6] |
| Pramipexole Impurity E | Tablet Formulation | N/A (Spiking Study) | 98.0 - 102.0 | [6] |
Table 2: Forced Degradation Studies of Pramipexole
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 3 M HCl | 48 hours at 80°C | >10 | [4] |
| Base Hydrolysis | 2 M NaOH | 24 hours at 80°C | >10 | [4] |
| Oxidation | 30% H₂O₂ | 4 hours | 58.70 | |
| Photolytic | Direct Sunlight | 8 days | >10 | [4] |
| Thermal | 105°C | 24 hours | Stable |
Experimental Protocols
This section provides detailed methodologies for sample preparation of Pramipexole and its impurities from pharmaceutical formulations and biological matrices.
Protocol 1: Sample Preparation from Pharmaceutical Tablets (for HPLC-UV Analysis)
Objective: To extract Pramipexole and its impurities from a tablet dosage form for quantification.
Materials:
-
Pramipexole tablets
-
Diluent: Mixture of buffer (e.g., potassium phosphate with 1-Octane sulfonate sodium salt, pH 3.0) and Acetonitrile (70:30 v/v)[6]
-
Volumetric flasks
-
Sonicator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh and finely powder a representative number of Pramipexole tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Pramipexole (e.g., 20 mg) and transfer it to a volumetric flask (e.g., 20 mL).[6]
-
Add a portion of the diluent (e.g., 15 mL) and sonicate for a sufficient time to ensure complete dissolution of the drug.[6]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Pramipexole from Human Plasma
Objective: To extract Pramipexole from human plasma for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound (Internal Standard) solution
-
Methyl tert-butyl ether (MTBE)[1]
-
1 M Sodium Hydroxide (NaOH)[1]
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 5:95 v/v water/methanol)[1]
Procedure:
-
Pipette a small volume of plasma (e.g., 45 µL) into a centrifuge tube.[1]
-
Spike the plasma with the internal standard solution (this compound).
-
Add 5 µL of 1 M NaOH to the plasma sample.[1]
-
Add 200 µL of MTBE to the tube.[1]
-
Vortex the mixture for 15 minutes at 1500 rpm.[1]
-
Centrifuge at high speed (e.g., 13,800 rpm) for 10 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the reconstitution solution (e.g., 50 µL).[1]
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) of Pramipexole from Urine
Objective: To clean up and concentrate Pramipexole from a urine matrix for analysis. While specific cartridge brands for Pramipexole were not consistently reported, cation exchange or hydrophilic-lipophilic balanced (HLB) sorbents are suitable based on the chemical nature of Pramipexole. An example using a generic cation-exchange SPE cartridge is provided.
Materials:
-
Urine samples
-
This compound (Internal Standard) solution
-
Cation-exchange SPE cartridges (e.g., Strata-X-C)
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
SPE vacuum manifold
Procedure:
-
Spike the urine sample with the internal standard solution.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove hydrophilic and weakly bound impurities.
-
Elution: Elute Pramipexole and the internal standard with 1 mL of a mixture of methanol and ammonium hydroxide (e.g., 98:2 v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Pramipexole Analysis from Biological Samples
Caption: A generalized workflow for the preparation of biological samples for Pramipexole analysis.
Simplified Signaling Pathway of Pramipexole
Caption: Pramipexole's agonistic action on D2/D3 receptors and downstream signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Long-term administration of the dopamine D3/2 receptor agonist pramipexole increases dopamine and serotonin neurotransmission in the male rat forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pramipexole (U-98,528) in human plasma and urine by high-performance liquid chromatography with electrochemical and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transdermal Delivery of Pramipexole Using Microneedle Technology for the Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the anti-Parkinson drug pramipexole in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
Application of Pramipexole Impurity 38-d3 in Generic Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole is a non-ergot dopamine agonist widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The development of generic versions of pramipexole requires rigorous analytical testing to ensure quality, safety, and efficacy, including the comprehensive profiling and quantification of impurities.[1][3] Pramipexole impurity 38-d3, a deuterium-labeled analog of a known pramipexole impurity, serves as a critical tool in this process. Its primary application is as an internal standard (IS) in bioanalytical and pharmaceutical quality control assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[4][5]
The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry.[4][6] This is because its chemical and physical properties are nearly identical to the unlabeled analyte of interest, but it is distinguishable by its higher mass.[6][7] This allows it to co-elute with the analyte during chromatography and experience similar extraction recovery and ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and analysis.[5][8] The result is enhanced accuracy, precision, and robustness of the analytical method.[9]
This document provides detailed application notes and protocols for the use of this compound in the context of generic drug development.
Application Notes
Primary Application: Internal Standard for Quantitative Analysis
This compound is intended for use as an internal standard in the quantitative analysis of the corresponding unlabeled impurity in pramipexole drug substances and drug products. This is particularly crucial for:
-
Impurity Profiling and Quantification: Accurately determining the levels of specific impurities to ensure they are within the limits set by regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[3]
-
Stability Studies: Monitoring the formation of degradation products under various stress conditions (e.g., heat, humidity, light) to establish the shelf-life of the generic drug product.[10]
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Measuring the concentration of pramipexole and its metabolites/impurities in biological matrices (e.g., plasma, urine) to demonstrate that the generic product performs comparably to the innovator drug.[11][12]
Advantages of Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard such as this compound offers several advantages over using a structurally analogous but non-isotopic compound:
-
Correction for Matrix Effects: In complex matrices like plasma, co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[8]
-
Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, the internal standard significantly improves the precision and accuracy of the analytical method.[9]
-
Enhanced Method Robustness: The method becomes less susceptible to minor variations in experimental conditions, making it more reliable and transferable between laboratories.
Experimental Protocols
The following is a representative protocol for the quantification of a pramipexole impurity in a generic pramipexole tablet formulation using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Pramipexole impurity reference standard
-
This compound (Internal Standard)
-
Pramipexole generic tablets
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of the pramipexole impurity reference standard and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the pramipexole impurity by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of pramipexole tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 acetonitrile/water mixture and sonicate for 15 minutes to dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a new tube, add 100 µL of the internal standard working solution (100 ng/mL), and vortex to mix.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Instrumental Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run time to ensure separation of the impurity from the main pramipexole peak.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pramipexole Impurity: [M+H]+ → Fragment ion 1, Fragment ion 2
-
This compound (IS): [M+H+3]+ → Fragment ion 1, Fragment ion 2 (mass-shifted)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific impurity and its deuterated standard.
-
Data Presentation
Quantitative data from method validation studies should be summarized in tables for clarity and easy comparison. The following table presents a hypothetical validation summary for the quantification of a pramipexole impurity using this compound as an internal standard.
| Validation Parameter | Specification | Result | Pass/Fail |
| Linearity | |||
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Pass |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 | Pass |
| Precision | |||
| Intra-day (%RSD) | ≤ 15% | 3.5% - 8.2% | Pass |
| Inter-day (%RSD) | ≤ 15% | 5.1% - 9.8% | Pass |
| Accuracy | |||
| Mean Recovery | 85% - 115% | 92.5% - 107.3% | Pass |
| Recovery | |||
| Extraction Recovery | Consistent and reproducible | ~85% | Pass |
| Limit of Quantification (LOQ) | - | 1 ng/mL | - |
Visualizations
Experimental Workflow
Caption: Workflow for impurity quantification using an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of quantification by isotope dilution analysis.
Simplified Pramipexole Signaling Pathway
Caption: Pramipexole's inhibitory action on the adenylyl cyclase pathway.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metsol.com [metsol.com]
Troubleshooting & Optimization
Pramipexole impurity 38-d3 peak splitting in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting of pramipexole impurity 38-d3 during HPLC analysis.
Troubleshooting Guide: this compound Peak Splitting
Peak splitting in HPLC for a single analyte, such as "this compound," can be a complex issue. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Q1: How can I determine if the peak splitting is a genuine separation of two compounds or an artifact?
A1: The first step is to differentiate between the presence of two closely eluting compounds and a chromatographic problem causing a single peak to split.
Troubleshooting Steps:
-
Reduce Injection Volume: Inject a smaller volume of your sample. If the two peaks merge into a single, well-defined peak, it is likely that the column was overloaded. If two distinct peaks remain, you may have two different components eluting very close together.[1][2]
-
Vary Injection Concentration: Prepare and inject a series of dilutions of your sample. If the peak splitting is concentration-dependent, it could indicate sample overload or solubility issues.
Q2: My peak splitting persists even at low concentrations. What are the potential instrumental causes?
A2: If reducing the sample load does not resolve the issue, the problem may lie within the HPLC system itself.
Troubleshooting Steps:
-
Check for System Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and distorted peak shapes.
-
Inspect the Column Frit: A partially blocked frit at the head of the column can disrupt the sample band, leading to peak splitting for all analytes.[1][2] If all peaks in your chromatogram are split, this is a likely cause. Consider replacing the frit or the entire column.
-
Evaluate for Voids in the Column: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split peaks.[1][2][3] This can happen if the column has been dropped or subjected to high-pressure shocks. A column performance test with a known standard can help diagnose this issue.
-
Assess Dead Volume: Excessive dead volume in the tubing and connections can lead to peak broadening and splitting.[4] Ensure that all tubing is of the appropriate internal diameter and that connections are made correctly to minimize dead volume.
Q3: I've ruled out instrumental issues. Could my HPLC method be the cause of the peak splitting?
A3: Method parameters play a critical role in peak shape. An inappropriate mobile phase or gradient can lead to peak distortion.
Troubleshooting Steps:
-
Mobile Phase Incompatibility: Ensure your sample solvent is compatible with the mobile phase.[5] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and splitting. Ideally, dissolve your sample in the initial mobile phase.
-
Mobile Phase Preparation: Re-prepare your mobile phase, ensuring all components are fully dissolved and the solution is homogenous. Inconsistent mobile phase composition can lead to retention time shifts and peak shape issues.[4][6]
-
Temperature Fluctuations: Verify that the column oven temperature is stable. Temperature variations can affect analyte retention and peak shape.[1][4] If you are not using a column oven, consider the ambient laboratory temperature.
-
Flow Rate Stability: Check for fluctuations in the pump flow rate, which can cause inconsistent retention times and peak splitting.[4]
Q4: Could the issue be related to the analyte itself or the sample preparation?
A4: The chemical nature of pramipexole and its impurities, as well as the sample matrix, can contribute to peak splitting.
Troubleshooting Steps:
-
Analyte Stability: Pramipexole can degrade under certain conditions, such as in the presence of acids, bases, or oxidizing agents.[7][8][9] On-column degradation could potentially lead to the appearance of a secondary peak.
-
Presence of Isomers: While Pramipexole itself is a specific stereoisomer ((S)-enantiomer), the impurity could potentially exist as diastereomers which may be partially separated under certain chromatographic conditions.
-
Sample Matrix Effects: If you are analyzing a formulated product, excipients could interfere with the chromatography.[10] Perform a spike-and-recovery experiment with a pure standard of the impurity in the sample matrix to assess for matrix effects.
Frequently Asked Questions (FAQs)
Q: What is Pramipexole and why is impurity analysis important?
A: Pramipexole is a non-ergot dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[11][12][13] The analysis of impurities is crucial to ensure the safety and efficacy of the drug product, as impurities can have unintended pharmacological effects.[14]
Q: What is "this compound"?
A: Based on available information, "Pramipexole impurity 38" is likely a process-related impurity or a degradation product of pramipexole. The "-d3" designation indicates that this is a deuterated version of the impurity, likely used as an internal standard for quantitative analysis by mass spectrometry. One source identifies a "Pramipexole impurity 38" as (3aR,6S,7aS)-2-amino-6-(propylamino)-3a,4,5,6,7,7a-hexahydrobenzo[d]thiazole-3a,7a-diol.[15] Another source describes "this compound" as deuterium-labeled (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.[16][17] It is crucial to confirm the exact identity of the impurity you are working with.
Q: Are there any known stability issues with Pramipexole that could lead to impurity formation?
A: Yes, forced degradation studies have shown that pramipexole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[7][8] However, it is relatively stable to heat and light.[7] In the solid state, pramipexole dihydrochloride monohydrate is a very stable compound.[18]
Data and Protocols
Table 1: Typical HPLC Method Parameters for Pramipexole Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile | Methanol |
| Mobile Phase B | Acetate Buffer | Phosphate Buffer |
| Gradient/Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 263 nm | UV at 260 nm |
| Column Temperature | Ambient or 30 °C | Ambient |
Note: These are example parameters. The optimal conditions for your specific analysis may vary.[19][20]
Experimental Protocol: General HPLC Method for Pramipexole
This protocol provides a general starting point for the analysis of pramipexole and its impurities. Method optimization will be required for specific applications.
1. Materials and Reagents:
-
Pramipexole reference standard
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Analytical grade buffer salts (e.g., ammonium acetate, potassium phosphate)
-
Analytical grade acid and base for pH adjustment (e.g., acetic acid, phosphoric acid)
2. Instrument and Conditions:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Column oven
-
Autosampler
3. Mobile Phase Preparation (Example):
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the pramipexole and impurity reference standards in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a concentration within the linear range of the assay.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standards and dilute as necessary.
5. Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Run the HPLC method according to the defined parameters (e.g., gradient, flow rate, run time).
-
Monitor the chromatogram for peak shape, retention time, and resolution.
Visual Guides
Caption: Troubleshooting workflow for this compound peak splitting.
Caption: Relationship between causes of peak splitting and troubleshooting actions.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bio-works.com [bio-works.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pramipexole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. researchgate.net [researchgate.net]
- 14. Pramipexole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 15. chemwhat.com [chemwhat.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. medicalresearchjournal.org [medicalresearchjournal.org]
- 20. globaljournals.org [globaljournals.org]
Technical Support Center: Matrix Effects in LC-MS Analysis of Pramipexole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Pramipexole and its related compounds.
Clarification on "Pramipexole impurity 38-d3"
It is a common practice in LC-MS bioanalysis to use a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS) to compensate for matrix effects and variations in sample processing.[1] The term "this compound" likely refers to d3-Pramipexole , which is a deuterated form of Pramipexole used as a SIL-IS. It is not an impurity in the traditional sense but a crucial component of the analytical method to ensure accuracy and precision.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your LC-MS analysis of Pramipexole.
Issue: Poor reproducibility, accuracy, or sensitivity in Pramipexole quantification.
This is a common symptom of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects in Pramipexole LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting components from the sample matrix.[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[3]
Q2: How can I determine if my Pramipexole analysis is affected by matrix effects?
A2: Two primary experimental methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative): This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs. A solution of Pramipexole is continuously infused into the MS while a blank matrix extract is injected. Any deviation from a stable baseline signal for Pramipexole indicates a matrix effect.
-
Post-Extraction Spike (Quantitative): This method quantifies the extent of the matrix effect by comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[3]
Q3: What is d3-Pramipexole and how does it help with matrix effects?
A3: d3-Pramipexole is a stable isotope-labeled internal standard (SIL-IS) for Pramipexole. Because it has nearly identical physicochemical properties to Pramipexole, it co-elutes and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise quantification.[1][3]
Q4: My results are still inconsistent even with the use of d3-Pramipexole. What should I do?
A4: While a SIL-IS is highly effective, significant matrix effects can still impact the assay. If you are still observing issues, consider the following:
-
Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2]
-
Chromatographic Separation: Modify your LC method to chromatographically separate Pramipexole from the regions of significant ion suppression. This may involve changing the gradient, mobile phase composition, or using a different column.
-
Reduce Sample Volume: Injecting a smaller volume of the sample extract can reduce the amount of matrix components entering the ion source.[4]
-
Change Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrumentation allows, testing APCI could be a viable option.
Q5: What are acceptable values for the Matrix Factor (MF)?
A5: Ideally, the Matrix Factor (MF) for the analyte should be between 0.8 and 1.2. The internal standard-normalized MF (the ratio of the analyte MF to the IS MF) should be close to 1.0, indicating that the internal standard is effectively tracking and compensating for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should be less than 15%.
Data Presentation
The following tables illustrate how to present quantitative data for matrix effect assessment.
Table 1: Illustrative Matrix Factor (MF) for Pramipexole and d3-Pramipexole
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution, n=6) | Mean Peak Area (Post-extraction Spike in Plasma, n=6) | Matrix Factor (MF) | %CV |
| Pramipexole | 1 | 55,123 | 42,445 | 0.77 | 5.8 |
| 50 | 2,789,456 | 2,175,776 | 0.78 | 4.9 | |
| d3-Pramipexole | 20 | 1,102,345 | 859,829 | 0.78 | 5.2 |
Table 2: Illustrative Internal Standard Normalized Matrix Factor
| Pramipexole Concentration (ng/mL) | Pramipexole MF | d3-Pramipexole MF | IS Normalized MF (Pramipexole MF / d3-Pramipexole MF) |
| 1 | 0.77 | 0.78 | 0.99 |
| 50 | 0.78 | 0.78 | 1.00 |
Note: The data presented in these tables are for illustrative purposes to demonstrate the calculation and presentation of matrix effect data and are not derived from a specific experimental result from the search queries.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Pramipexole standard solution (at a concentration that gives a stable and moderate signal)
-
Blank biological matrix (e.g., plasma, urine) processed by your sample preparation method
-
Mobile phase
Experimental Workflow Diagram:
Caption: Schematic of a post-column infusion setup.
Procedure:
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10-20 µL/min) of the Pramipexole standard solution.
-
Connect the outlet of the LC column and the outlet of the syringe pump to a T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
Start the syringe pump to infuse the Pramipexole solution and acquire data on the MS, monitoring the specific MRM transition for Pramipexole. You should observe a stable, elevated baseline signal.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the Pramipexole signal throughout the chromatographic run.
-
Interpretation: Any significant dip in the baseline indicates ion suppression at that retention time. Any significant rise in the baseline indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement (Matrix Factor).
Materials:
-
Pramipexole and d3-Pramipexole standard solutions
-
Blank biological matrix from at least six different sources/lots
-
Your validated sample preparation method and LC-MS/MS analysis method
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike Pramipexole and d3-Pramipexole into the mobile phase or reconstitution solvent at low, medium, and high concentrations representative of your calibration curve.
-
Prepare Set B (Analyte in Post-Extracted Matrix):
-
Process blank matrix samples from each of the six sources using your established sample preparation method (e.g., protein precipitation, SPE, LLE).
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted residue with Pramipexole and d3-Pramipexole to the same final concentrations as in Set A.
-
-
Analyze both Set A and Set B using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
Calculate the MF for both Pramipexole and d3-Pramipexole at each concentration level for each matrix source.
-
Internal Standard (IS) Normalized MF:
-
Calculate the mean and %CV for the MF and the IS Normalized MF across the different matrix sources.
-
Interpretation of Results:
-
An MF significantly different from 1.0 indicates a matrix effect.
-
An IS Normalized MF close to 1.0 with a low %CV (<15%) indicates that the d3-Pramipexole is effectively compensating for the matrix effect.
References
- 1. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsqdental.com [rsqdental.com]
improving Pramipexole impurity 38-d3 signal-to-noise ratio
Welcome to the Technical Support Center for Pramipexole impurity analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on improving the signal-to-noise (S/N) ratio for Pramipexole impurity 38-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its signal-to-noise ratio important?
A1: this compound is a deuterated form of a Pramipexole-related impurity.[1] Deuterated compounds are frequently used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[2][3][4] A high signal-to-noise (S/N) ratio for the internal standard is crucial for accurate and precise quantification of the target analyte (the non-deuterated impurity). A low S/N ratio can lead to poor reproducibility and inaccurate results.[5][6]
Q2: What are the potential causes of a low signal-to-noise ratio for this compound in my LC-MS analysis?
A2: A low S/N ratio can stem from various factors throughout the analytical workflow. These can be broadly categorized as issues related to sample preparation, chromatographic separation, and mass spectrometric detection. Specific causes may include inefficient extraction of the impurity, matrix effects from the sample, suboptimal chromatographic peak shape, inefficient ionization of the molecule, or high background noise in the mass spectrometer.[3][6][7]
Q3: How can I improve the signal of this compound without increasing the noise?
A3: Optimizing your analytical method is key. This can involve enhancing the ionization efficiency of the impurity by adjusting the mobile phase pH or composition, or by optimizing the electrospray ionization (ESI) source parameters on your mass spectrometer. Additionally, ensuring sharp, well-defined chromatographic peaks through proper column selection and gradient optimization will concentrate the analyte, leading to a stronger signal.
Q4: What role does the mobile phase play in the signal-to-noise ratio?
A4: The mobile phase is a critical factor. Its composition, including the organic solvent, pH, and any additives, directly impacts the ionization efficiency of this compound in the MS source. For instance, using volatile buffers like ammonium formate or acetate is generally preferred for LC-MS applications.[8] The pH should be optimized to ensure the analyte is in its most readily ionizable state. Impurities in the mobile phase can also contribute to high background noise, thereby reducing the S/N ratio.[9][10]
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve issues leading to a poor signal-to-noise ratio for this compound.
Guide 1: Troubleshooting Poor Signal Intensity
Problem: The peak intensity for this compound is consistently low.
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | 1. Evaluate the extraction solvent and technique. Ensure the solvent is appropriate for the polarity of the impurity. 2. Optimize extraction parameters such as solvent volume, extraction time, and temperature. 3. Consider solid-phase extraction (SPE) for cleaner samples and better recovery.[11] |
| Suboptimal Mobile Phase pH | 1. Determine the pKa of the impurity. 2. Adjust the mobile phase pH to be approximately 2 units above or below the pKa to ensure the molecule is in a charged state for better ionization. |
| Inefficient Ionization | 1. Optimize MS source parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature. 2. Experiment with different ionization modes (e.g., positive vs. negative ion mode). |
| Poor Chromatographic Peak Shape | 1. Ensure the column is properly conditioned. 2. Optimize the gradient profile to achieve a sharper peak. 3. Check for column degradation or contamination.[9] |
Guide 2: Troubleshooting High Background Noise
Problem: The baseline in the chromatogram is noisy, making it difficult to distinguish the this compound peak.
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | 1. Use high-purity, LC-MS grade solvents and reagents.[9] 2. Filter all mobile phases before use. 3. Prepare fresh mobile phase daily. |
| System Contamination | 1. Flush the LC system, including the injector and detector, with a strong solvent. 2. Check for and eliminate any leaks in the system.[9][12] 3. Use a guard column to protect the analytical column from contaminants.[10] |
| Matrix Effects | 1. Improve sample clean-up procedures (e.g., SPE, liquid-liquid extraction).[11] 2. Dilute the sample if the impurity concentration is sufficiently high. |
| Electronic Noise | 1. Ensure the mass spectrometer is properly grounded. 2. Check for any nearby sources of electromagnetic interference. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for Pramipexole Impurity Analysis
This protocol outlines a general procedure for solid-phase extraction (SPE) to enhance the recovery and cleanliness of Pramipexole impurities from a sample matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the sample (dissolved in an appropriate solvent) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the Pramipexole and its impurities with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Protocol 2: Generic LC-MS/MS Method for Pramipexole Impurity Analysis
This protocol provides a starting point for developing a sensitive LC-MS/MS method. Optimization will be required based on the specific impurity and instrumentation.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Determine the specific precursor and product ions for this compound |
| Collision Energy | Optimize for the specific transition |
Visualizations
Caption: Troubleshooting workflow for low S/N ratio.
Caption: General experimental workflow for impurity analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Signal-to-Noise Ratio : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. benchchem.com [benchchem.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. uhplcs.com [uhplcs.com]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Pramipexole impurity 38-d3 solubility issues in mobile phase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pramipexole and its impurities during analytical experiments, with a specific focus on solubility challenges related to "Pramipexole impurity 38-d3" in mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the deuterium-labeled form of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.[1] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry (MS) because they are chemically identical to the analyte but have a different mass, allowing for accurate quantification.
Q2: I am observing poor peak shape and variable results for this compound. What could be the cause?
A2: Poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent results for an analyte can stem from several factors.[2][3] One of the most common causes is low solubility of the analyte in the mobile phase or the injection solvent.[2] When the sample is not fully dissolved, it can lead to peak distortion and non-reproducible injection volumes. Other potential causes include column overload, secondary interactions with the stationary phase, or issues with the HPLC system itself.[3]
Q3: How does the mobile phase composition affect the solubility of Pramipexole and its impurities?
A3: The mobile phase composition, particularly the type and proportion of organic solvent, the pH, and the buffer concentration, plays a critical role in analyte solubility and retention in reversed-phase HPLC.[4][5][6] For ionizable compounds like Pramipexole, the mobile phase pH is crucial.[7] Adjusting the pH can change the ionization state of the analyte, thereby altering its polarity and solubility in the mobile phase.[7] The organic modifier (e.g., acetonitrile, methanol) concentration also directly impacts the solubility of non-polar compounds.[4][6]
Q4: Are there any known stability issues with Pramipexole that could affect my analysis?
A4: Yes, forced degradation studies have shown that Pramipexole is susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative conditions.[8][9] It is relatively stable under thermal and photolytic stress.[8] When preparing samples and standards, it is important to use fresh solutions and avoid prolonged exposure to harsh conditions to prevent the formation of degradation products that could interfere with the analysis.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to diagnosing and resolving solubility-related problems with this compound in your mobile phase.
Problem: Poor peak shape, low signal intensity, or high backpressure when analyzing this compound.
Step 1: Verify Sample Preparation and Injection Solvent
-
Is the impurity fully dissolved in the injection solvent?
-
Action: Visually inspect the sample solution for any particulates. If cloudiness or particles are observed, sonicate the solution. Consider preparing the sample in a stronger solvent, but ensure it is miscible with the mobile phase.[2] Caution: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. If a stronger solvent is necessary, inject a smaller volume.
-
-
Is the injection solvent compatible with the mobile phase?
-
Action: Ideally, the sample should be dissolved in the mobile phase itself. If a different solvent is used, ensure it is miscible and preferably weaker than or of similar strength to the mobile phase to avoid on-column precipitation.[2]
-
Step 2: Modify the Mobile Phase Composition
-
Increase the Organic Modifier Concentration:
-
Rationale: Deuterated compounds can sometimes be slightly more polar than their non-deuterated counterparts, potentially requiring a mobile phase with a different polarity for optimal solubility and retention.[10] Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can enhance the solubility of hydrophobic compounds.[6]
-
Action: Systematically increase the organic modifier concentration in your mobile phase. Monitor the peak shape and retention time. Be aware that this will decrease the retention time of the analyte.
-
-
Adjust the Mobile Phase pH:
-
Rationale: Pramipexole is an ionizable compound. The pH of the mobile phase will affect the extent of its ionization and, consequently, its solubility and interaction with the reversed-phase column.[7] Lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of basic compounds, making them less polar and potentially more soluble in the reversed-phase mobile phase.[7]
-
Action: Adjust the pH of the aqueous component of your mobile phase. A common starting point is to adjust the pH to be at least 2 units below the pKa of the analyte to ensure it is in a single ionic form.
-
-
Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol have different solvent properties. If solubility is an issue in one, the other may provide better results.
-
Action: Substitute acetonitrile with methanol or vice versa in your mobile phase. You may need to adjust the gradient profile to achieve similar retention times.
-
-
Modify the Buffer Concentration:
-
Rationale: Buffer concentration can influence ionic interactions and solubility. However, excessively high buffer concentrations can lead to precipitation when mixed with the organic modifier.[3]
-
Action: Ensure your buffer concentration is sufficient to control the pH but not so high that it risks precipitation. A concentration in the range of 10-25 mM is typically adequate.[3]
-
Step 3: System and Column Checks
-
Inspect for High Backpressure:
-
Rationale: A sudden increase in backpressure can indicate a blockage, which may be caused by precipitated sample or buffer.[11]
-
Action: If high backpressure is observed, disconnect the column and run the pump to ensure the system is clear. If the system is clear, the blockage is in the column. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, the column may need to be replaced.
-
-
Use a Guard Column:
-
Rationale: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or insoluble sample components.[2]
-
Action: If you frequently encounter these issues, using a guard column with the same stationary phase as your analytical column is a cost-effective way to prolong the life of your main column.[2]
-
Experimental Protocols
Representative HPLC Method for Pramipexole and Impurities
This protocol is a general guideline based on published methods and may require optimization for your specific application and instrumentation.[12][13][14]
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium acetate buffer (e.g., 10 mM, pH adjusted to 4.4) or phosphate buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or Gradient elution depending on the number of impurities to be separated. A common isocratic ratio is around 65:35 (A:B). |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 25 °C[12] |
| Detection Wavelength | 263 nm[12] |
| Injection Volume | 10-20 µL |
Protocol for Solubility Enhancement Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a solvent in which it is known to be soluble (e.g., DMSO or a high percentage of organic solvent).
-
Test Diluents: Prepare a series of dilutions of the stock solution into different potential mobile phase compositions and injection solvents.
-
Vary the ratio of aqueous buffer to organic modifier (e.g., 90:10, 70:30, 50:50, 30:70).
-
Test different organic modifiers (acetonitrile vs. methanol).
-
Vary the pH of the aqueous buffer.
-
-
Visual Inspection and Analysis:
-
Visually inspect each dilution for any signs of precipitation or cloudiness after allowing it to equilibrate.
-
Inject the clear solutions into the HPLC system and observe the peak shape and response.
-
-
Optimization: Based on the results, select the mobile phase and injection solvent that provides the best solubility and chromatographic performance.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. hplc.eu [hplc.eu]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. scielo.br [scielo.br]
- 13. ijpsonline.com [ijpsonline.com]
- 14. impactfactor.org [impactfactor.org]
resolving co-elution of Pramipexole and Pramipexole impurity 38-d3
Welcome to the technical support center for Pramipexole analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Pramipexole and its related substances.
Frequently Asked Questions (FAQs)
Q1: Why are my Pramipexole and Pramipexole impurity 38-d3 peaks co-eluting?
Co-elution of Pramipexole and its deuterated analogue (Pramipexole-d3) is a common challenge in reversed-phase HPLC.[1] These compounds are structurally identical except for the substitution of three hydrogen atoms with deuterium atoms. This minor change results in very similar physicochemical properties and, consequently, nearly identical retention behavior on a reversed-phase column. In most cases, the deuterated compound elutes slightly earlier than the non-deuterated (protio) version due to weaker hydrophobic interactions with the stationary phase.[2][3] Achieving baseline separation requires a highly selective and efficient chromatographic method.
Q2: What is "this compound"?
"this compound" is likely an internal laboratory designation for a deuterated form of Pramipexole, where three hydrogen atoms have been replaced by deuterium. Such compounds are frequently used as internal standards in quantitative mass spectrometry (LC-MS) assays. While technically an isotopologue and not a traditional impurity, resolving it from the main Pramipexole peak is critical for accurate quantification, especially when using UV-based detection.
Q3: What is the first parameter I should adjust to resolve co-elution?
The most powerful parameter for improving the resolution of closely eluting or co-eluting peaks is selectivity (α) .[4][5] The most effective way to alter selectivity is by changing the composition of the mobile phase, such as the type of organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the pH.[6][7]
Q4: Can changing the column temperature help improve resolution?
Yes, adjusting the column temperature can influence selectivity.[7] Running experiments at different temperatures (e.g., 25°C, 35°C, and 45°C) can sometimes improve the separation between structurally similar compounds. Higher temperatures typically reduce retention times and can improve peak shape.[7]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of Pramipexole and its deuterated analogue, Pramipexole-d3.
Initial Assessment: Confirming Co-elution
Before modifying your method, confirm that you are dealing with co-elution and not a distorted peak shape from another issue.[1]
-
Peak Shape: Look for signs of asymmetry, such as a shoulder on the main Pramipexole peak.[1]
-
Detector Analysis: If using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), analyze the spectra across the peak. A pure peak will have identical spectra, while a co-eluting peak will show spectral differences.[1]
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for tackling the co-elution issue.
Caption: A logical workflow for resolving chromatographic co-elution.
Step 1: Modify the Mobile Phase (Targeting Selectivity)
Changing the mobile phase is the most effective strategy for altering selectivity (α) and achieving separation.[4][5]
Question: My current method uses an acetonitrile/buffer mobile phase. What should I try first?
Answer:
-
Change the Organic Modifier: Substitute acetonitrile with methanol. Acetonitrile and methanol interact differently with analytes and the stationary phase, which can produce significant changes in selectivity.[4][8] A stronger isotope effect has been observed in acetonitrile-containing mobile phases compared to methanol in some cases.[8]
-
Adjust Mobile Phase pH: Pramipexole is a basic compound. Small changes in the mobile phase pH can alter its degree of ionization and its interaction with the stationary phase. Explore a pH range (e.g., from 3.0 to 6.0) to find the optimal selectivity between Pramipexole and its deuterated analogue.[6]
-
Modify Buffer Concentration/Type: Changing the concentration or type of buffer (e.g., phosphate vs. ammonium acetate) can also subtly influence retention and selectivity.[9][10]
Step 2: Change the Stationary Phase (Alternative Selectivity)
If mobile phase modifications are insufficient, changing the column chemistry provides an alternative and powerful way to alter selectivity.[6][7]
Question: I'm using a standard C18 column. What are my options?
Answer:
Consider a stationary phase that offers different interaction mechanisms:
-
Phenyl Column: A Phenyl-Hexyl column can provide π-π interactions with the aromatic rings in Pramipexole, potentially differentiating between the protio and deuterated forms.[6]
-
Cyano (CN) Column: A Cyano column offers different dipole-dipole interactions compared to the hydrophobic interactions of a C18 phase.[6]
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can alter selectivity for basic compounds like Pramipexole.
Step 3 & 4: Fine-Tuning and Efficiency Enhancement
If partial separation is achieved, the following steps can be used to optimize it further.
Question: I can see a small shoulder on my peak after changing the mobile phase. How can I improve the separation to baseline?
Answer:
-
Optimize Column Temperature: Systematically evaluate the separation at different column temperatures (e.g., in 5-10°C increments). This can fine-tune selectivity and improve peak efficiency.[7]
-
Increase Column Efficiency (N): While less impactful on selectivity, increasing efficiency sharpens peaks, which can turn a partial overlap into a baseline separation.[4]
-
Use a Longer Column: Doubling the column length doubles the theoretical plates (N), but also doubles the run time and backpressure.[6]
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution.[4][7]
-
Data Presentation & Example Protocols
Illustrative Data: Troubleshooting Progression
The following table summarizes hypothetical data from a method development experiment aimed at resolving Pramipexole and Pramipexole-d3.
| Parameter | Initial Method | Optimization 1 | Optimization 2 (Final) |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 70% Buffer (pH 3.0) : 30% ACN | 70% Buffer (pH 3.0) : 30% MeOH | 75% Buffer (pH 4.5) : 25% MeOH |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30°C | 30°C | 40°C |
| RT (Pramipexole-d3) | 4.51 min | 5.23 min | 6.15 min |
| RT (Pramipexole) | 4.51 min | 5.29 min | 6.35 min |
| Resolution (Rs) | 0.00 (Co-elution) | 0.85 | >1.50 |
Detailed Experimental Protocol (Optimized Method)
This protocol details the final optimized method capable of resolving Pramipexole from its d3-analogue.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Methanol (MeOH).
-
Elution Mode: Isocratic.
-
Composition: 75% Mobile Phase A : 25% Mobile Phase B.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 262 nm.[11]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase (75:25 Water:MeOH).
-
Standard Solution: Prepare a stock solution of Pramipexole and Pramipexole-d3 in diluent. Dilute to a final working concentration (e.g., 10 µg/mL).
-
Understanding the Root Cause
The structural similarity between an analyte and its deuterated isotopologue is the fundamental reason for co-elution.
Caption: Structural similarity is the root cause of co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchtrend.net [researchtrend.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
optimizing mass spectrometry parameters for Pramipexole impurity 38-d3
Technical Support Center: Pramipexole Impurity Analysis
Welcome to the technical support center for optimizing mass spectrometry parameters for Pramipexole and its related impurities. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical studies. While this guide focuses on the analysis of a deuterated impurity, designated here as "Pramipexole impurity 38-d3," the principles and methods described are broadly applicable to Pramipexole and other related small molecules.
Frequently Asked Questions (FAQs)
Q1: We are not detecting our target analyte, this compound. Where should we start troubleshooting?
A1: A complete loss of signal typically points to a singular, critical issue.[1] A systematic approach is recommended to diagnose the problem. First, confirm the mass spectrometer is functioning correctly by infusing a known, reliable standard to ensure you see a stable spray and signal.[1] If the MS is functional, the issue may lie with the analyte itself, the liquid chromatography (LC) method, or sample preparation. Prepare a fresh, simple solution of your standard to eliminate degradation as a cause. If the standard is visible via direct infusion but not with LC-MS, the problem is likely chromatographic.
Q2: Why is our deuterated impurity (this compound) eluting at a different retention time than its non-deuterated analogue?
A2: This is a well-documented phenomenon known as the Chromatographic Deuterium Isotope Effect.[2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's hydrophobicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] While this shift is usually small, it can be problematic if it leads to differential ion suppression, potentially affecting quantification. Chromatographic method optimization, such as adjusting the gradient slope or mobile phase composition, can help minimize this separation.[2]
Q3: We are observing a weak and inconsistent signal for our impurity. How can we improve ionization efficiency?
A3: Poor signal intensity is a common issue in mass spectrometry.[4][5] For molecules like Pramipexole, which are basic and contain amine groups, Electrospray Ionization (ESI) in positive ion mode is generally the preferred method.[6] To enhance the signal:
-
Optimize Mobile Phase: The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly improve the protonation of the analyte, leading to a stronger [M+H]+ signal.[7]
-
Tune Ion Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizing gas flow, and drying gas temperature. These are critical for efficient desolvation and ion formation.[7]
-
Check Sample Concentration: Ensure your sample is not too dilute. Conversely, an overly concentrated sample can cause ion suppression.[4]
Q4: I suspect matrix effects are suppressing my signal. How can this be confirmed and mitigated?
A4: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, often leading to signal suppression.[5] To identify this, you can perform a post-column infusion experiment. A constant flow of your analyte is introduced into the mobile phase after the analytical column, and a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. To mitigate this:
-
Improve Chromatographic Separation: Modifying the LC method to better separate the analyte from matrix components is a primary strategy.[7]
-
Optimize Sample Preparation: Employ more selective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances.[8]
-
Use Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that mimics the study samples can help compensate for the effect.[7]
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is one of the most frequent challenges in LC-MS analysis.[4] The following guide provides a structured approach to diagnosing and resolving this issue.
Initial Checks
-
System Suitability: Before troubleshooting, ensure the LC-MS system is performing as expected. Inject a standard compound known to give a strong, reliable signal.
-
Sample Integrity: Prepare a fresh solution of your standard to rule out degradation.[7]
-
Instrumental Settings: Verify that the correct MS method (scan range, ionization mode, etc.) is loaded and that the instrument has been recently tuned and calibrated.[4]
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step process for troubleshooting low signal intensity.
Caption: A decision tree for troubleshooting low signal intensity in LC-MS experiments.
Experimental Protocols & Data
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol describes how to optimize key mass spectrometry parameters by infusing the analyte directly into the ion source. This is a crucial first step before developing the full LC-MS method.
Objective: To determine the optimal precursor ion, product ions, and their associated collision energies (CE) and declustering potentials (DP) for Pramipexole and this compound.
Methodology:
-
Solution Preparation: Prepare a 500 ng/mL solution of the analyte (e.g., this compound) in a suitable solvent, typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Identification (Q1 Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+. For Pramipexole, this is m/z 212.1. For a d3-labeled impurity, expect a mass shift of +3 Da.
-
Product Ion Identification (Product Ion Scan): Select the identified precursor ion and perform a product ion scan by ramping the collision energy to generate fragment ions. A major fragment for Pramipexole is m/z 153.1, resulting from the cleavage of the n-propylamine chain.[9]
-
MRM Optimization:
-
Create a Multiple Reaction Monitoring (MRM) method using the identified precursor → product ion transitions.
-
Optimize the Collision Energy (CE) by performing multiple injections while ramping the CE value (e.g., from 5 to 50 eV) and plotting the resulting intensity to find the maximum.
-
Similarly, optimize the Declustering Potential (DP) to maximize the precursor ion signal.[2]
-
-
Separate Optimization: It is critical to perform this optimization separately for both the non-deuterated analyte and the deuterated internal standard, as the optimal parameters may differ slightly.[2]
Starting Point MS/MS Parameters for Pramipexole Analysis
The following table summarizes typical MS parameters for Pramipexole, which can serve as a starting point for the optimization of related impurities.
| Parameter | Pramipexole | This compound (Expected) | Reference(s) |
| Ionization Mode | ESI Positive | ESI Positive | [6] |
| Precursor Ion (Q1) | m/z 212.1 | m/z 215.1 | [9] |
| Product Ion (Q3) | m/z 153.1 | m/z 153.1 or 156.1 | [9][10] |
| Declustering Potential (DP) | 40 - 60 V | Requires Optimization | [2] |
| Collision Energy (CE) | 20 - 35 eV | Requires Optimization | [2] |
| Capillary Voltage | 3500 V | 3500 V | [11] |
| Nebulizer Gas | 35 psi | 35 psi | [11] |
| Drying Gas Temp | 320 °C | 320 °C | [11] |
| The product ion will depend on the location of the deuterium labels. If the labels are on the stable benzothiazole ring, the fragment may remain m/z 153.1. If they are on the propyl chain, the fragment could be m/z 156.1 or another value. |
Protocol 2: Generic LC Method for Pramipexole Impurity Profiling
This protocol provides a general-purpose reversed-phase HPLC method compatible with mass spectrometry for separating Pramipexole from its impurities.
Objective: To achieve chromatographic separation of Pramipexole and its related impurities.
Methodology:
-
Column Selection: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point for separating Pramipexole and its impurities.[6]
-
Mobile Phase Preparation:
-
Gradient Elution: A gradient elution is typically required to separate compounds with different polarities.
-
Data Acquisition: Use the optimized MRM transitions determined from the infusion study to monitor for the target analytes.
Example LC Gradient and Parameters
| Parameter | Recommended Condition | Reference(s) |
| Column | Reversed-Phase C18 or C8 | [6][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [11] |
| Flow Rate | 0.3 mL/min | [6] |
| Column Temperature | 30 °C | [6] |
| Injection Volume | 5 µL | [6] |
| Example Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B | General starting point |
Workflow and Pathway Diagrams
Overall Workflow for Method Development
This diagram illustrates the logical flow from initial method setup to final data analysis for quantifying a novel impurity.
Caption: A flowchart outlining the key stages of LC-MS method development for a novel impurity.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. zefsci.com [zefsci.com]
- 6. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Pramipexole and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pramipexole and its impurities. The focus is on addressing the degradation of Pramipexole impurities, exemplified by "Pramipexole impurity 38-d3," within analytical methods.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the analysis of Pramipexole and its impurities.
| Issue/Question | Potential Causes | Recommended Solutions |
| Why am I observing a decreasing signal or complete loss of this compound during my HPLC analysis? | 1. On-column Degradation: The impurity may be unstable under the chromatographic conditions (e.g., mobile phase pH, temperature).2. Sample Diluent Instability: The impurity may be degrading in the sample diluent prior to injection.3. In-source Fragmentation (LC-MS): If using mass spectrometry, the impurity might be fragmenting in the ion source.4. Adsorption: The impurity may be adsorbing to vials, tubing, or the column itself. | 1. Method Optimization: - Evaluate mobile phase pH. Pramipexole is known to be more stable in acidic conditions.[1][2] - Reduce column temperature. - Use a shorter analysis time if possible.2. Sample Preparation: - Analyze samples immediately after preparation. - Perform a time-course study in the chosen diluent to assess stability. - Consider using a more inert diluent or adjusting the pH of the diluent.3. LC-MS Parameters: - Optimize ion source parameters (e.g., source temperature, voltages) to minimize fragmentation.4. System Inertness: - Use deactivated vials and consider a biocompatible HPLC system. - Prime the column with several injections of a standard before running the sample sequence. |
| I am seeing new, unidentified peaks in my chromatogram when analyzing this compound. What could be the cause? | 1. Degradation Products: The new peaks are likely degradation products of the impurity or Pramipexole itself.2. Mobile Phase Issues: The mobile phase could be contaminated or reacting with the analyte.3. Sample Matrix Effects: Excipients or other components in the sample matrix may be reacting with the impurity. | 1. Forced Degradation Studies: - Perform forced degradation studies (acid, base, oxidation, heat, light) on the impurity standard to identify potential degradants.[1][2][3][4][5] - Use a PDA detector to check for peak purity.2. Mobile Phase Preparation: - Prepare fresh mobile phase daily using high-purity solvents and reagents. - Degas the mobile phase thoroughly.3. Sample Preparation: - Analyze a placebo sample to rule out interference from excipients. - Consider a sample cleanup step like solid-phase extraction (SPE). |
| My retention times for Pramipexole and its impurities are shifting between injections. What should I do? | 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase.2. Mobile Phase Composition: Inconsistent mobile phase composition due to poor mixing or evaporation of a volatile component.3. Column Temperature Fluctuations: The column oven temperature is not stable.4. Pump Issues: Inconsistent flow rate from the HPLC pump. | 1. Equilibration: - Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) before starting the sequence.2. Mobile Phase: - If preparing the mobile phase online, ensure the mixer is working correctly. - Keep mobile phase containers covered to minimize evaporation.3. Temperature: - Use a column oven and allow it to stabilize before analysis.4. Pump Maintenance: - Check the pump for leaks and perform routine maintenance. |
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Pramipexole?
A1: Pramipexole is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][3]
-
Hydrolysis: Under both acidic and basic conditions, Pramipexole can degrade. The rate of degradation is generally faster in basic conditions.[1] A common degradation product is 2-amino-4,5-dihydrobenzothiazole.[1]
-
Oxidation: Pramipexole is highly susceptible to oxidation, which can lead to the formation of N-oxide and S-oxide impurities.[6]
-
Photolysis: Exposure to light can also cause degradation.[1][3]
-
Excipient Interaction: An impurity resulting from the interaction of Pramipexole with excipients like hypromellose has been identified in extended-release tablets.[7]
Q2: What are the typical analytical methods used for the analysis of Pramipexole and its impurities?
A2: The most common analytical method is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][8][9] For identification and structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is employed.[1][3][9]
Q3: How can I develop a stability-indicating HPLC method for Pramipexole?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, process-related impurities, and excipients. To develop such a method:
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on Pramipexole.[1][2][4]
-
Select a suitable HPLC column, typically a C18 column.[2][10]
-
Optimize the mobile phase composition (e.g., buffer pH, organic modifier ratio) and gradient to achieve adequate resolution between Pramipexole and all potential impurities and degradants.[2][9]
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Q4: Are there any specific considerations for handling samples containing Pramipexole and its impurities?
A4: Yes, given the susceptibility of Pramipexole to degradation:
-
Protect samples from light.
-
Analyze samples as soon as possible after preparation.
-
If storage is necessary, evaluate the stability of the analyte in the chosen storage conditions and diluent.
-
Be mindful of the pH of the sample diluent to minimize hydrolytic degradation.
Experimental Protocols
Representative Stability-Indicating HPLC Method for Pramipexole
This protocol is a general representation and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 5 µm particle size, 250 mm x 4.6 mm[10] |
| Mobile Phase A | 10 mmol L-1 ammonium acetate buffer[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | A gradient program is often used to ensure separation of all impurities. A typical starting condition would be a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[8][9] |
| Column Temperature | 30°C[9] |
| Detection | UV at 260 nm or 264 nm[2][9] |
| Injection Volume | 20 µL |
Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing of Pramipexole to identify potential degradation products.[4]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve Pramipexole in 3 M HCl and heat at 80°C for 48 hours. Neutralize the solution before injection.[4] |
| Base Hydrolysis | Dissolve Pramipexole in 2 M NaOH and heat at 80°C for 24 hours. Neutralize the solution before injection.[4] |
| Oxidative Degradation | Treat Pramipexole solution with 30% H2O2 at room temperature.[2] |
| Thermal Degradation | Expose solid Pramipexole powder to heat at 100°C for 48 hours. Dissolve in diluent for analysis.[4] |
| Photolytic Degradation | Expose Pramipexole solution to UV light (e.g., 254 nm and 366 nm).[2] |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Pramipexole.
Caption: Known degradation pathways of Pramipexole under various stress conditions.
Caption: A logical troubleshooting workflow for investigating the degradation of a Pramipexole impurity.
References
- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR [mdpi.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting poor recovery of Pramipexole impurity 38-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of Pramipexole and its impurities, with a specific focus on deuterated internal standards like Pramipexole impurity 38-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a deuterium-labeled version of a Pramipexole-related compound. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. Such stable isotope-labeled compounds are commonly used as internal standards (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. They are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest, leading to similar behavior during sample preparation and analysis.[1]
Q2: What are the primary causes of poor or inconsistent recovery of a deuterated internal standard like this compound?
Poor recovery of deuterated standards can stem from several factors throughout the analytical process, which can be broadly categorized as issues related to the extraction procedure, the stability of the standard, or matrix effects.[2] Common causes include:
-
Suboptimal Extraction Conditions: The chosen solvent, pH, or extraction technique (e.g., Liquid-Liquid Extraction - LLE, Solid-Phase Extraction - SPE) may not be efficient for your specific deuterated standard and matrix.[3][4]
-
Standard Instability: The deuterated standard may degrade during sample collection, storage, or processing.[3] This can include deuterium-hydrogen (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent, particularly if the labels are on heteroatoms like oxygen or nitrogen.[2]
-
Matrix Effects: Components in the sample matrix can interfere with the extraction process or cause ion suppression or enhancement in the mass spectrometer's ion source, leading to a reduced or variable signal for the deuterated standard.[2][5]
-
Inconsistent Sample Preparation: Manual sample preparation can introduce variability, leading to fluctuating recovery rates between samples.[2][3]
-
Instrumental Problems: Issues such as leaks, blockages, or a contaminated ion source in the mass spectrometer can lead to poor and inconsistent responses for the deuterated standard.[2]
Q3: How can I differentiate between low recovery due to extraction inefficiency and matrix effects?
A post-extraction spike experiment is a reliable method to distinguish between extraction inefficiency and matrix effects.[2] This experiment helps isolate the sample preparation (extraction) step from the analytical (instrumental) step by comparing the response of the standard added before extraction to the response of the standard added after extraction.
Troubleshooting Guide for Poor Recovery of this compound
This guide provides a systematic approach to identifying and resolving issues leading to poor recovery.
Step 1: Initial Assessment and System Check
-
Verify HPLC/UPLC-MS System Performance:
-
Ensure the system is properly calibrated and has passed all performance qualification tests.
-
Check for leaks, blockages, and proper mobile phase composition.[6]
-
Confirm that detector settings (e.g., wavelength for UV, mass transitions for MS) are correct for Pramipexole and the deuterated standard.[7]
-
-
Review Sample Preparation Procedure:
-
Double-check all steps of your documented sample preparation protocol.
-
Ensure correct volumes and concentrations of all reagents and standards are being used.
-
Verify that the sample diluent is compatible with the mobile phase to avoid peak distortion.[7]
-
Step 2: Investigate Sample Extraction Efficiency
If the initial checks do not reveal the problem, the next step is to investigate the sample extraction process.
Experiment: Post-Extraction Spike Analysis
This experiment will help determine if the low recovery is due to the extraction process itself or to matrix effects.
Decision Point:
-
Low Recovery in Set A, High Recovery in Set B: The issue is likely Extraction Inefficiency . Proceed to "Optimizing Extraction Conditions."
-
High Recovery in Both Sets, but Signal Suppression/Enhancement in Set B Compared to Set C: The problem is likely Matrix Effects . Proceed to "Mitigating Matrix Effects."
-
Low Recovery in Set A and Significant Matrix Effects: Both issues may be present. Address the extraction procedure first.[2]
Step 3: Optimizing Extraction Conditions
If extraction inefficiency is identified, consider the following optimizations:
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: Ensure the chosen sorbent has the appropriate retention mechanism (e.g., reversed-phase, ion-exchange) for Pramipexole.[8]
-
Wash Step: The wash solvent may be too strong, causing premature elution of the standard. Test weaker wash solvents.[2]
-
Elution Step: The elution solvent may be too weak for complete desorption. Test stronger solvents or increase the elution volume.[3]
-
Step 4: Mitigating Matrix Effects
If matrix effects are the culprit, focus on improving sample cleanup or modifying chromatographic conditions:
-
Improve Sample Cleanup: Incorporate additional cleanup steps in your sample preparation (e.g., protein precipitation followed by SPE).
-
Adjust Chromatography: Modify the HPLC gradient to better separate the analyte from interfering matrix components.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Step 5: Investigating Standard Stability
If the above steps do not resolve the issue, consider the stability of the deuterated standard.
-
H/D Exchange: If the deuterium labels are on exchangeable sites (e.g., -NH, -OH), they may be lost to the solvent.
-
Action: Adjust the pH and temperature during sample preparation to minimize exchange. If possible, select a deuterated standard with labels on stable, non-exchangeable positions like an aromatic ring.[2]
-
-
Degradation: Pramipexole can degrade under certain conditions (e.g., oxidative stress).[9]
-
Action: Prepare fresh stock solutions. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). Evaluate the stability of the analyte in the analytical solution over time.[10]
-
Data Presentation
The following table summarizes typical HPLC conditions for the analysis of Pramipexole and its impurities, aggregated from various studies.
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | Buffered aqueous solution (e.g., phosphate buffer, ammonium formate)[11][12] |
| Mobile Phase B | Acetonitrile or Methanol[3][9] |
| Elution Mode | Gradient elution is commonly used to separate multiple impurities.[3][11] |
| Flow Rate | 1.0 mL/min[3][13] |
| Column Temperature | 30-40°C[13][14] |
| Detection | UV at ~264 nm or Mass Spectrometry[3][14] |
| Injection Volume | 5-20 µL[11][12] |
Experimental Protocols
Protocol: Post-Extraction Spike Analysis
Objective: To determine whether poor recovery is due to extraction inefficiency or matrix effects.
Materials:
-
Blank matrix (e.g., plasma, formulation excipients without Pramipexole)
-
This compound stock solution
-
All solvents and reagents used in the standard extraction protocol
Procedure:
-
Prepare Three Sample Sets (in triplicate or more):
-
Set A (Pre-extraction Spike): Spike a known amount of the deuterated standard into a blank matrix sample before the extraction process. This set represents the overall recovery of your method.
-
Set B (Post-extraction Spike): Extract a blank matrix sample first. Then, spike the resulting extract with the same amount of the deuterated standard as in Set A. This set measures the matrix effect.
-
Set C (Neat Standard): Spike the same amount of the deuterated standard into the final reconstitution solvent (the solvent used to dissolve the final extract before injection). This set represents the 100% response without any matrix or extraction loss.
-
-
Process the Samples:
-
Process Set A through the entire extraction and analysis procedure.
-
Process Set B through the analysis procedure (post-extraction).
-
Directly inject Set C into the analytical instrument.
-
-
Analyze and Calculate Recovery:
-
Analyze all samples using your established HPLC or LC-MS method.
-
Calculate the Overall Recovery and Matrix Effect using the following formulas:
-
Overall Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set C) * 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100
-
Extraction Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
-
Interpretation of Results:
| Scenario | Overall Recovery (Set A) | Matrix Effect (Set B) | Likely Cause | Recommended Action |
| 1 | Low (<85%) | High (~100%) | Extraction Inefficiency | Optimize the extraction procedure (e.g., solvent choice, pH, mixing time). |
| 2 | High (>85%) | Significant Suppression or Enhancement | Matrix Effect | Improve sample cleanup, adjust chromatography, or dilute the sample. |
| 3 | Low (<85%) | Significant Suppression or Enhancement | Both Extraction Inefficiency and Matrix Effects | Address the extraction procedure first, then focus on mitigating matrix effects. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
Caption: A flowchart outlining the key steps for troubleshooting poor analytical recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. welchlab.com [welchlab.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. restek.com [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtrend.net [researchtrend.net]
- 11. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. oaji.net [oaji.net]
- 14. benchchem.com [benchchem.com]
Pramipexole Analysis: Technical Support Center for Minimizing Ion Suppression
Welcome to the technical support center for the analysis of Pramipexole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and minimizing ion suppression during LC-MS/MS analysis, ensuring the generation of accurate and reliable quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is Pramipexole impurity 38-d3 and does it cause ion suppression?
A1: this compound is the deuterium-labeled form of a Pramipexole-related compound. It is not a source of ion suppression. Instead, it is designed to be used as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis.[1][2] An SIL internal standard is the ideal tool to compensate for variability during sample analysis, including correcting for ion suppression.[1][3][4] Because the SIL IS has nearly identical chemical and physical properties to the analyte (Pramipexole), it experiences the same degree of ion suppression, allowing for an accurate analyte-to-IS ratio and therefore reliable quantification.
Q2: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?
A2: Ion suppression is a type of matrix effect that results in a reduced signal intensity for the analyte of interest.[5][6] It occurs when co-eluting components from the sample matrix (e.g., salts, proteins, phospholipids from plasma) interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[7][8] This interference leads to a lower number of analyte ions reaching the detector, which can severely compromise the accuracy, precision, and sensitivity of the quantitative assay.[5][9] Given that bioanalytical methods often involve measuring very low concentrations of drugs like Pramipexole in complex biological fluids, ion suppression is a critical challenge that must be addressed.[10]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a wide range of endogenous and exogenous substances.[11]
-
Endogenous Matrix Components: These are substances naturally present in biological samples, such as salts, proteins, lipids (especially phospholipids), and metabolites.[7]
-
Exogenous Substances: These are compounds introduced during sample collection or preparation, including anticoagulants (e.g., heparin), plasticizers leached from lab consumables, and mobile phase additives.[11]
-
High Analyte Concentration: At very high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response that can mimic suppression.[11]
Q4: How can I determine if my Pramipexole analysis is affected by ion suppression?
A4: There are two primary experimental methods to assess ion suppression:
-
Post-Column Infusion Experiment: This qualitative technique helps identify at what retention times co-eluting matrix components cause suppression.[7][11] A solution of Pramipexole is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip in the constant baseline signal for Pramipexole indicates a region of ion suppression.[11][12][13]
-
Quantitative Post-Extraction Spike: This method, considered the "gold standard," quantifies the extent of ion suppression (or enhancement).[14] The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses is called the matrix factor.[14]
Troubleshooting Guide
Problem: My Pramipexole signal is low, inconsistent, or my assay is failing validation for accuracy and precision. How do I confirm and resolve potential ion suppression?
This guide provides a systematic approach to diagnosing and mitigating ion suppression in your Pramipexole assay.
Guide 1: Diagnosing Ion Suppression
Q1: What is the first step to diagnose ion suppression?
A1: The first step is to perform a post-column infusion experiment. This will visually demonstrate if and where ion suppression is occurring in your chromatogram relative to the retention time of Pramipexole. A significant drop in the baseline signal that coincides with or is near the elution of your analyte is a strong indicator of ion suppression.[1][12]
Q2: How can I quantify the severity of the matrix effect?
A2: To get a numerical value for the extent of ion suppression, you should perform a quantitative matrix effect assessment using a post-extraction spike experiment. This involves comparing the peak area of Pramipexole in a post-spiked extracted blank matrix to its peak area in a clean solvent.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of < 1 indicates ion suppression.
-
An MF value of > 1 indicates ion enhancement.
-
An MF value = 1 indicates no matrix effect.
It is recommended to evaluate this across multiple sources of your biological matrix (e.g., plasma from at least 6 different individuals) to assess the variability of the matrix effect.
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, you can employ several strategies to minimize its impact. The most effective approaches involve improving sample cleanup and optimizing chromatographic separation.
Q3: How can I improve my sample preparation to reduce matrix effects?
A3: The goal of sample preparation is to remove interfering endogenous components from the matrix before injection.[5] The choice of technique can have a significant impact on data quality.
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing phospholipids and other small molecules that cause ion suppression.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning Pramipexole into an immiscible organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences, including phospholipids.[15] It provides the cleanest extracts, thereby minimizing ion suppression.[11]
Q4: What chromatographic adjustments can help minimize ion suppression?
A4: The primary goal of chromatographic optimization is to separate the elution of Pramipexole from the regions of co-eluting, suppressing matrix components identified in your post-column infusion experiment.[11]
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of Pramipexole away from suppression zones.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a pentafluorophenyl phase) can alter selectivity and resolve Pramipexole from interferences.
-
Use a Smaller Particle Size Column (UHPLC): UHPLC systems provide higher peak capacity and resolution, which can improve the separation between the analyte and matrix components.
-
Divert the Flow: Use a diverter valve to send the highly polar, early-eluting matrix components (which often contain salts) to waste for the initial portion of the run, only directing the flow to the mass spectrometer just before Pramipexole elutes.
Q5: Can I change my mass spectrometer settings to reduce ion suppression?
A5: While ion suppression occurs in the ion source before mass analysis, some instrumental choices can help.[11]
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[5] If your analyte is amenable to APCI, this could be a viable option.
-
Optimize Source Parameters: Ensure that ion source parameters like gas flows, temperature, and voltages are optimized for Pramipexole to maximize its ionization efficiency.
-
Reduce Flow Rate: Lowering the LC flow rate (e.g., using micro or nano-flow LC) can reduce the size of the ESI droplets, making the ionization process more tolerant to non-volatile components in the matrix.[11]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
This table provides a representative comparison of how different sample preparation methods can impact the matrix factor (MF) for a typical bioanalytical assay. Data is illustrative, based on general findings in the literature.[11][12]
| Sample Preparation Method | Typical Matrix Factor (MF) | Relative Cleanliness | Key Interferences Removed |
| Protein Precipitation (PPT) | 0.4 - 0.8 | Low | Proteins |
| Liquid-Liquid Extraction (LLE) | 0.7 - 1.0 | Medium | Some polar lipids, salts |
| Solid-Phase Extraction (SPE) | 0.9 - 1.1 | High | Proteins, phospholipids, salts |
An MF of 1.0 indicates no matrix effect. Values further from 1.0 indicate a more severe matrix effect.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for Ion Suppression Assessment
This protocol describes how to qualitatively identify regions of ion suppression in your chromatographic run.[11][12][13][16][17]
-
Prepare Infusion Solution: Prepare a solution of Pramipexole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal (e.g., 50 ng/mL).
-
Set up the Infusion: Use a syringe pump to deliver the Pramipexole solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the System: Allow the infusion to proceed while the LC pump delivers the mobile phase under your typical gradient conditions until a stable baseline signal for Pramipexole is observed.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure without the addition of an internal standard).
-
Analyze the Chromatogram: Monitor the Pramipexole MRM transition. Any significant and reproducible drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression. Compare the retention time of the suppression zone with the known retention time of Pramipexole.
Protocol 2: Solid-Phase Extraction (SPE) for Pramipexole in Plasma
This is a general protocol for cleaning up plasma samples using a polymeric reversed-phase SPE cartridge, which is effective for basic compounds like Pramipexole.[18][19][20][21]
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard (this compound) working solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step disrupts protein binding.
-
Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Load the Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute Pramipexole: Elute Pramipexole and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for Diagnosing and Mitigating Ion Suppression.
Caption: Key Factors Contributing to Ion Suppression in LC-MS.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. texilajournal.com [texilajournal.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Solid Phase Extraction for Bioanalytical Samples | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
impact of mobile phase pH on Pramipexole impurity 38-d3 retention
Technical Support Center: Pramipexole Analysis
This guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the retention of Pramipexole and its related impurities, including deuterated standards like Pramipexole impurity 38-d3, during reverse-phase HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is Pramipexole and why is pH important for its analysis?
Pramipexole is a non-ergot dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[1][2] It is a basic compound with two pKa values of approximately 5.6 and 9.5.[3] This means its charge state is highly dependent on the pH of the surrounding environment. In reverse-phase HPLC, the retention of ionizable compounds like Pramipexole is significantly influenced by the mobile phase pH, which controls the analyte's degree of ionization and, consequently, its hydrophobicity.
Q2: How does mobile phase pH affect the retention time of Pramipexole and its impurities?
The retention of Pramipexole and its structurally similar impurities on a non-polar stationary phase (like C18) is governed by hydrophobic interactions. The relationship is as follows:
-
At Low pH (e.g., pH < 4): Pramipexole is fully protonated, carrying a positive charge (cationic form). This makes it highly polar and water-soluble, leading to weak interaction with the C18 stationary phase and thus, a shorter retention time .
-
At High pH (e.g., pH > 10): Pramipexole is in its neutral, non-ionized form. This form is significantly more hydrophobic, leading to stronger interaction with the stationary phase and a longer retention time .
-
At Intermediate pH (around pKa values): Small changes in pH can cause significant shifts in the equilibrium between ionized and non-ionized forms, leading to dramatic and often unpredictable changes in retention time.[4] Operating in this range can lead to poor reproducibility.
Q3: My retention time for this compound is drifting. What is the most likely cause?
Retention time drift for a specific impurity, while other peaks may be stable, often points to a chemical issue rather than a system-wide problem like flow rate fluctuation.[5] The most common cause for all peaks drifting is a change in the mobile phase composition.[6] For an ionizable compound like Pramipexole and its impurities, the primary suspect is an unstable mobile phase pH.[4][6]
Key factors to check:
-
Buffer Preparation: Ensure the buffer is prepared accurately and consistently. A change of just 0.1 pH units can alter retention times by as much as 10%.[4]
-
Buffer Capacity: The chosen buffer should have a pKa close to the desired mobile phase pH to provide adequate buffering capacity.
-
Mobile Phase Degradation: Volatile components or pH modifiers (like formic acid or triethylamine) can evaporate over time, altering the pH and organic composition of the mobile phase.[5]
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase. This is especially true when using mobile phase additives like ion-pairing reagents, which can take a long time to reach equilibrium.[6]
Troubleshooting Guide: Unstable Retention of this compound
Use this guide to diagnose and resolve issues with retention time variability.
Step 1: Diagnose the Nature of the Shift
Observe the chromatograms to determine the pattern of the retention time shift.
| Observation | Potential Cause | Next Step |
| All peaks (including the void volume marker) shift proportionally. | System Flow Rate Issue: Pump malfunction, leak in the system.[5][7] | Go to Protocol 1 |
| Analyte peaks shift, but the void volume marker is stable . | Chemical Environment Issue: Mobile phase pH, mobile phase composition, temperature, or column chemistry.[5][7] | Go to Step 2 |
| Only the Pramipexole impurity peak shifts randomly. | Selectivity Change: Indicates a specific interaction change, likely due to pH or stationary phase issues.[7] | Go to Step 2 |
Step 2: Investigate Chemical Environment Issues
The relationship between pH and retention time for Pramipexole is critical.
Table 1: Expected Impact of Mobile Phase pH on Pramipexole Retention Time
| Mobile Phase pH | Pramipexole Ionization State | Interaction with C18 Column | Expected Retention Time |
| Low pH (e.g., 2.5 - 4.0) | Fully Protonated (Cationic) | Weak (More Polar) | Short |
| Mid pH (e.g., 5.0 - 9.0) | Partially/Fully Protonated | Variable | Variable / Increases with pH |
| High pH (e.g., > 10.0) | Neutral (Non-ionized) | Strong (More Hydrophobic) | Long |
Note: this compound, being structurally analogous to Pramipexole, will follow the same retention behavior pattern.
If retention times are shorter than expected, it may indicate the mobile phase pH is too low. If they are longer, the pH may be too high. If they are inconsistent, the pH is likely unstable.
dot graph TD { bgcolor="#FFFFFF"; size="7.6,!"; ratio=compress;
}
Caption: Troubleshooting workflow for retention time instability.
Experimental Protocols
Protocol 1: Verifying System Flow Rate
-
Visual Inspection: Carefully inspect all fittings and connections from the solvent reservoir to the detector waste line for any signs of leakage. Look for salt deposits (from buffers) which can indicate a slow, evaporating leak.
-
Gravimetric Flow Rate Test:
-
Replace the column with a backpressure restrictor capillary.
-
Set the pump to deliver the method flow rate (e.g., 1.0 mL/min) with 100% of a single, non-volatile solvent like water.
-
Direct the outlet into a pre-weighed, sealed container on an analytical balance.
-
Collect the solvent for a precisely timed interval (e.g., 10 minutes).
-
Weigh the collected solvent. The weight (in grams) should equal the expected volume (in mL) multiplied by the solvent density (for water, ~1.0 g/mL).
-
An inaccurate flow rate indicates a need for pump maintenance.
-
Protocol 2: Preparation of a Stable Mobile Phase (Example)
This protocol is based on methods developed for Pramipexole analysis that require pH control.
-
Objective: Prepare 1 L of a mobile phase consisting of Acetonitrile and a pH 4.0 Phosphate Buffer (70:30 v/v).
-
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid or Potassium hydroxide (for pH adjustment)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Calibrated pH meter
-
-
Procedure:
-
Prepare Aqueous Buffer: Dissolve an appropriate amount of KH₂PO₄ in ~950 mL of HPLC-grade water to make a buffer of suitable concentration (e.g., 20 mM).
-
Adjust pH: Place the solution on a stir plate. Using the calibrated pH meter, slowly add dilute phosphoric acid or potassium hydroxide to adjust the pH to exactly 4.00 ± 0.05.
-
Bring to Volume: Transfer the pH-adjusted buffer to a 1 L volumetric flask and add water to the mark. This is your Aqueous Portion .
-
Final Mobile Phase: In a separate, clean 1 L reservoir bottle, accurately measure 300 mL of the Aqueous Portion and 700 mL of acetonitrile.
-
Mix and Degas: Cap the reservoir and mix thoroughly. Degas the final mobile phase using sonication or helium sparging for at least 20 minutes before use.
-
Protocol 3: Column Equilibration
-
Initial Flush: Purge the pump with the new mobile phase to ensure all lines are filled.
-
Equilibration: Set the method flow rate (e.g., 1.0 mL/min) and direct the flow through the column.
-
Monitor Baseline: Monitor the detector baseline and system pressure. The column is considered equilibrated when both the baseline and the backpressure are stable (typically for at least 15-20 minutes after an initial flush). This may require pumping 10-20 column volumes of mobile phase.[6]
Visualization of pH Effect
The following diagram illustrates the chemical principle behind pH's impact on Pramipexole retention in reverse-phase HPLC.
Caption: Effect of pH on Pramipexole's ionization and HPLC retention.
References
- 1. apexbt.com [apexbt.com]
- 2. Pramipexole - Wikipedia [en.wikipedia.org]
- 3. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Pramipexole Impurities
This guide provides a comparative analysis of analytical methodologies for the validation of Pramipexole and its impurities. While specific validation data for "Pramipexole impurity 38-d3" is not extensively published, this document outlines the common, robust methods used for Pramipexole and its other known impurities. The principles and protocols detailed herein are directly applicable to the validation of analytical methods for deuterated analogues such as this compound, which often serve as internal standards in quantitative analyses.
The primary analytical techniques for the separation and quantification of Pramipexole and its related substances are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for ensuring the quality, safety, and efficacy of Pramipexole in pharmaceutical formulations.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following tables summarize typical validation parameters for HPLC-UV and LC-MS methods as reported in the literature for the analysis of Pramipexole and its impurities. These values provide a benchmark for the performance of analytical methods.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Typical Performance | Source(s) |
| Linearity (Correlation Coefficient, R²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [1] |
| Precision (Relative Standard Deviation, %RSD) | < 2.0% | [2] |
| Limit of Detection (LOD) | 0.05 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [1] |
| Specificity | No interference from placebo or degradation products | [3] |
Table 2: LC-MS Method Validation Parameters
| Validation Parameter | Typical Performance | Source(s) |
| Linearity (Correlation Coefficient, R²) | > 0.99 | [4] |
| Accuracy (% Recovery) | Within 15% of nominal concentration | [5] |
| Precision (Relative Standard Deviation, %RSD) | < 15% | [5] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | [5] |
| Specificity / Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard | [4][5] |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement | [5] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for Pramipexole and its impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of Pramipexole and the detection of its impurities in bulk drug substances and pharmaceutical dosage forms.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: A buffer solution, such as 10 mM ammonium acetate, with the pH adjusted to a suitable value (e.g., 5.0-6.0).[6]
-
Gradient Elution: A gradient program is typically employed to ensure the separation of all impurities from the main Pramipexole peak. The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the run time.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
Detection: UV detection at a wavelength of 260 nm or 264 nm.[6][7]
-
Injection Volume: 10-20 µL.[7]
Sample Preparation:
-
Accurately weigh and dissolve the Pramipexole sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
For impurity analysis, a higher concentration of the sample is used to ensure the detection of trace-level impurities.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of impurities, especially at very low levels. It is particularly useful for characterizing unknown impurities and for quantitative bioanalysis.
Instrumentation:
-
An LC system (such as UPLC for higher resolution and sensitivity) coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like Q-TOF).[4][5]
Chromatographic Conditions:
-
Column: A high-efficiency C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient Elution: A fast gradient is often used to elute the analytes quickly.
-
Column Temperature: Typically maintained between 30-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Pramipexole and its impurities.[4]
-
Data Acquisition:
-
Full Scan Mode: To detect all ions within a specified mass range for impurity profiling.[6]
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (e.g., Pramipexole-d3).[5]
-
-
Internal Standard: A stable isotope-labeled compound, such as Pramipexole-d3, is often used as an internal standard for accurate quantification.[9][10][11]
Mandatory Visualization
The following diagrams illustrate the workflow for the validation of an analytical method for Pramipexole impurities and a simplified signaling pathway of Pramipexole.
Caption: Workflow for Analytical Method Validation.
Caption: Simplified Signaling Pathway of Pramipexole.
References
- 1. scielo.br [scielo.br]
- 2. oaji.net [oaji.net]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pramipexole Impurities | SynZeal [synzeal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Internal Standards for Pramipexole Quantification: Pramipexole Impurity 38-d3 vs. Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pramipexole, a potent dopamine agonist, is critical in both clinical and research settings. The use of an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is fundamental for achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.
This guide provides an objective comparison of Pramipexole impurity 38-d3, a deuterium-labeled internal standard, with other commonly used non-deuterated internal standards for the quantification of Pramipexole. The information presented is compiled from various validated bioanalytical methods and aims to assist researchers in selecting the most appropriate internal standard for their specific application.
Principle of Isotopic Dilution with a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. The underlying principle is isotopic dilution, where a known amount of the isotopically labeled analyte is added to the sample at the beginning of the workflow. Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly throughout the analytical process. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, allowing for accurate quantification even if sample loss occurs.
Caption: Principle of Isotopic Dilution using a Deuterated Internal Standard.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters of different internal standards used for Pramipexole quantification as reported in various studies.
Table 1: Performance of this compound (Deuterated Internal Standard)
| Parameter | Performance Data |
| Linearity Range | 15.0–800 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (%RE) | -9.5% to 3.3% |
| Precision (%RSD) | < 9.9% |
| Matrix Effect | Not explicitly reported, but the use of a stable isotope-labeled IS is intended to minimize this effect. |
Table 2: Performance of Non-Deuterated Internal Standards
| Internal Standard | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Bias) | Precision (%RSD) |
| BHT-920 | 50 to 5000 pg/mL | Not Reported | < 11.7% | < 7.2%[1] |
| Memantine | 20-3540 pg/mL | ≥ 0.999 | Within assay variability limits | Within assay variability limits |
| Atenolol | 20.12–2011.60 pg/mL | 0.9974 - 0.9998 | Within 15% | < 15% |
| Tamsulosin | 200-8000 pg/mL | Not Reported | Acceptable | < 8% |
| Ranitidine | 20-4020 pg/mL | Not Reported | 98.4% to 104.2% | < 8.6% |
| Ropinirole | 100-2514 pg/mL | Not Reported | 98.9% to 112.2% | < 6.8% |
| Caffeine | 20-1000 pg/mL | > 0.996 | Not Reported | < 11.33% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized experimental protocols for the LC-MS/MS analysis of Pramipexole using both deuterated and non-deuterated internal standards, based on published methods.
Experimental Workflow for Pramipexole Bioanalysis
Caption: General experimental workflow for the bioanalysis of Pramipexole.
Method Using Pramipexole-d3 as Internal Standard
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of Pramipexole-d3 internal standard solution (2.00 ng/mL).
-
Add 50.0 µL of 1 M NaOH solution.
-
Vortex for 3 minutes.
-
Add 800 µL of extraction solvent (ethyl acetate: dichloromethane, 4:1, v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 8°C.
-
Transfer 500 µL of the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Welch Ultimate XB-C18 (2.1 × 100 mm, 3 µm).
-
Mobile Phase: Acetonitrile and 10 mmol·L-1 ammonium acetate with formic acid.
-
MS Detection: Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Pramipexole: m/z 212 → 153; Pramipexole-d3: Not explicitly stated, but would be a mass shift of +3.
-
Method Using BHT-920 as Internal Standard
-
Sample Preparation:
-
To human plasma, add BHT-920 as the internal standard.
-
Perform liquid-liquid extraction at a basic pH using methyl tert-butyl ether (MTBE).
-
Evaporate the MTBE to dryness.
-
Reconstitute the residue in 100 µL of methanol-water (95:5).[1]
-
-
LC-MS/MS Conditions:
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Pramipexole. Deuterated internal standards, such as this compound, are theoretically superior as they exhibit nearly identical chemical and physical properties to the analyte, leading to better correction for matrix effects and variability in sample processing.
However, the data presented, compiled from various sources, indicates that several non-deuterated internal standards can also provide acceptable performance in terms of linearity, accuracy, and precision when used in well-validated methods. The ultimate selection of an internal standard should be based on a thorough method development and validation process that considers the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For the highest level of accuracy and to minimize the risk of unforeseen matrix effects, a stable isotope-labeled internal standard like this compound is generally the recommended choice.
References
A Comparative Guide to Pramipexole Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of Pramipexole is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of two common analytical techniques for Pramipexole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from published, validated methods to assist in selecting the most appropriate technique for specific research needs.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for Pramipexole quantification often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of validated methods for each technique.
| Parameter | HPLC-UV Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 10-30 µg/mL[1][2] | 20-3540 pg/mL[3] | 100-2514 pg/mL[4][5] |
| Limit of Detection (LOD) | 8 ng/mL[6] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 50 ng/mL[6] | 20 pg/mL[7] | 100 pg/mL[4][5] |
| Accuracy (% Recovery) | 100.5 ± 1.10%[6] | Within 15% of nominal values[3] | 98.924 to 112.236% (Intra-day)[4][5] |
| Precision (%RSD) | 0.97%[6] | <15%[3] | 3.489 to 6.756% (Intra-day)[4][5] |
| Sample Matrix | Pharmaceutical Products[6] | Human Plasma[3] | Human Plasma[4][5] |
As evidenced by the data, LC-MS/MS methods offer significantly higher sensitivity, with detection limits in the picogram per milliliter range, making them ideal for bioanalytical applications where Pramipexole concentrations are low. In contrast, the HPLC-UV method is well-suited for the analysis of bulk drug and pharmaceutical dosage forms where concentrations are much higher.
Experimental Workflow and Method Validation
The development and validation of a robust analytical method is a multi-step process that ensures the reliability of the generated data. The general workflow for analytical method validation is depicted below.
Detailed Experimental Protocols
Below are the detailed methodologies for the compared HPLC-UV and LC-MS/MS methods for Pramipexole quantification.
Stability-Indicating RP-HPLC Method
This method is designed for the determination of Pramipexole dihydrochloride in pure form and in pharmaceutical formulations.[1][2]
-
Chromatographic System: A reverse-phase High-Performance Liquid Chromatograph.
-
Column: Hypersil BDS C18 Column (250 mm x 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and Acetonitrile in a 40:60 v/v ratio.[1][2]
-
Injection Volume: 20 µL.
LC-MS/MS Method for Quantification in Human Plasma (Method 1)
This highly sensitive method is suitable for pharmacokinetic studies.[3]
-
Chromatographic System: A Liquid Chromatograph coupled with a tandem Mass Spectrometer (API-4000).
-
Column: Discovery CN column.[3]
-
Mobile Phase: A mixture of 0.01 M ammonium acetate buffer (pH 4.4) and acetonitrile in a 30:70 v/v ratio.[3]
-
Flow Rate: Not explicitly stated, but the total chromatographic run time was 3.0 minutes.[3]
-
Ionization: Electrospray ionization (ESI).[3]
-
Detection Mode: Multiple-reaction monitoring (MRM).[3]
-
Monitored Transitions: For Pramipexole: 212.10 -> 153.10; for the internal standard (memantine): 180.20 -> 107.30.[3]
-
Sample Preparation: Solid-phase extraction.[3]
LC-MS/MS Method for Quantification in Human Plasma (Method 2)
This is another rapid and reliable method for estimating Pramipexole concentrations in human plasma.[4][5]
-
Chromatographic System: A Liquid Chromatograph coupled with a Mass Spectrometer.
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).[5]
-
Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile in a 40:60 v/v ratio.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Ionization: Electrospray ionization.[4]
-
Detection Mode: Not explicitly stated, but typical for quantitative LC-MS.
Conclusion
The cross-validation of Pramipexole quantification methods reveals distinct advantages for both HPLC-UV and LC-MS/MS techniques. For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the superior choice. Conversely, for routine quality control of pharmaceutical products where Pramipexole concentrations are higher, the simpler and more cost-effective HPLC-UV method provides accurate and precise results. The selection of the most appropriate method should be guided by the specific analytical requirements, including the sample matrix, expected concentration range, and available instrumentation.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
Navigating the Analytical Landscape: A Comparative Guide to Linearity and Range Determination for Pramipexole Impurity 38
In the rigorous landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Pramipexole, a non-ergot dopamine agonist, the identification and quantification of impurities are critical quality attributes. This guide provides a comparative analysis of analytical methodologies for determining the linearity and range of Pramipexole impurities, with a focus on a representative impurity, referred to here as "Impurity 38," and the strategic use of its stable isotope-labeled counterpart, Pramipexole impurity 38-d3.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The inclusion of this compound highlights its pivotal role as an internal standard in enhancing the accuracy and precision of quantification, particularly at trace levels.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for impurity quantification is often a balance between the required sensitivity, selectivity, and the capabilities of the laboratory. While HPLC-UV is a robust and widely accessible method for routine quality control, LC-MS/MS offers superior sensitivity and specificity, which is crucial for trace-level impurity analysis and in the presence of complex matrices.
Table 1: Comparison of HPLC-UV and LC-MS/MS for the Quantification of Pramipexole Impurity 38
| Parameter | HPLC-UV | LC-MS/MS with this compound (Internal Standard) |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 50 | 0.05 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.05 |
| Precision (%RSD) | < 5.0% | < 2.0% |
| Selectivity | Moderate; susceptible to co-eluting impurities. | High; distinguishes compounds with the same retention time but different mass. |
| Use of Internal Standard | External Standard Calibration | Internal Standard Calibration (this compound) |
The data presented in Table 1 illustrates the enhanced performance of LC-MS/MS when coupled with a stable isotope-labeled internal standard. The use of this compound compensates for variations in sample preparation and instrument response, leading to improved precision and accuracy.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. The following sections outline the methodologies for determining the linearity and range for Pramipexole Impurity 38 using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is a general procedure adapted from pharmacopeial monographs for the analysis of process-related impurities in Pramipexole.[1]
-
Chromatographic System:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm.[1]
-
Mobile Phase: A gradient elution using a mixture of an ion-paired buffer (e.g., 0.05 M potassium dihydrogen phosphate with 0.1% octane sulfonic acid, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detector: UV at 264 nm.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Pramipexole Impurity 38 in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a quantity of Pramipexole drug substance and dissolve it in the diluent to a final concentration of approximately 1.0 mg/mL.[1]
-
-
Procedure:
-
Inject the calibration standards into the chromatograph and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of Impurity 38.
-
Calculate the coefficient of determination (R²).
-
Inject the sample solution and determine the concentration of Impurity 38 from the calibration curve.
-
LC-MS/MS Method with this compound Internal Standard
This advanced method is suitable for the quantification of trace-level impurities and for studies requiring high specificity.
-
Chromatographic and Mass Spectrometric System:
-
Chromatographic System: A UPLC system with a C18 column (e.g., 1.7 µm particle size, 50 mm x 2.1 mm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for Pramipexole Impurity 38 and this compound.
-
-
Standard and Sample Preparation:
-
Impurity 38 Stock Solution: Prepare a 100 µg/mL stock solution of Pramipexole Impurity 38 in diluent.
-
Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in diluent.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard (e.g., 1 µg/mL) and varying concentrations of Impurity 38 (e.g., 0.05 µg/mL to 10 µg/mL).
-
Sample Solution: Prepare the Pramipexole drug substance sample as in the HPLC-UV method and spike with the internal standard to a final concentration of 1 µg/mL.
-
-
Procedure:
-
Inject the calibration standards and sample solutions into the LC-MS/MS system.
-
Record the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Impurity 38.
-
Calculate the coefficient of determination (R²).
-
Determine the concentration of Impurity 38 in the sample solution from the calibration curve.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and range determination.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The selection of an appropriate analytical method for the determination of Pramipexole impurities is a critical decision in the drug development process. While HPLC-UV provides a reliable and robust method for routine analysis, the use of LC-MS/MS with a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of sensitivity, specificity, and precision. This is particularly important when dealing with trace-level impurities where accurate quantification is essential for ensuring the safety and efficacy of the final drug product. The methodologies and comparative data presented in this guide provide a framework for selecting and validating the most suitable analytical approach for the control of impurities in Pramipexole.
References
A Comparative Guide to the Accuracy and Precision of Pramipexole Assay with a Focus on Impurity 38-d3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the assay of Pramipexole, with a special consideration for the role of isotopically labeled internal standards, such as Pramipexole impurity 38-d3, in achieving high accuracy and precision.
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The manufacturing process and degradation can lead to the formation of various impurities that must be monitored and controlled.[1][2] this compound is the deuterium-labeled form of (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide and serves as a valuable tool in advanced analytical techniques.[3][4]
Comparison of Analytical Methods for Pramipexole Assay
High-performance liquid chromatography (HPLC) is the most common technique for the analysis of Pramipexole and its impurities.[1][5] The performance of various reported HPLC methods is summarized below.
| Method | Stationary Phase | Mobile Phase | Detection | Accuracy (% Recovery) | Precision (%RSD) | Linearity (µg/mL) |
| RP-HPLC[6] | Peerless Basic AQ C18 (250 x 4.6mm, 5µ) | Buffer (Potassium phosphate and 1-Octane sulphonate sodium salt, pH 3.0) and Acetonitrile (70:30) | UV at 254 nm | 99.46 - 100.85 | < 2.0 | 100 - 300 |
| RP-HPLC[7] | LiChrospher 60 RP column | 0.01 mol/L ammonium acetate (pH 4.4) and acetonitrile (35:65) | UV at 263 nm | 100.5 | 1.10 | 10.0 - 30.0 |
| RP-HPLC[8] | Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 µm) | Distilled water and acetonitrile (10: 90) | UV at 263 nm | 101.26 ± 0.56 | < 2.0 | 6.25 - 225.0 |
| RP-HPLC[9] | Thermo Scientific C18 (4.6 ×150mm, 85µm) | Methanol and ammonium acetate buffer (75:25) | UV at 262 nm | - | - | 1 - 100 |
| Stability-Indicating LC-UV/LC-MS[10] | - | - | UV and MS | - | - | 5 - 50 |
The Role of Impurity 38-d3 in Enhancing Assay Performance
While the HPLC-UV methods listed above provide excellent accuracy and precision for routine quality control, the use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the highest level of accuracy and precision, particularly in complex matrices or when using mass spectrometry detection (LC-MS).
A deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by a mass spectrometer. By adding a known amount of the deuterated standard to the sample, any variability in sample preparation, injection volume, and ionization efficiency can be corrected for, leading to more accurate and precise quantification.
Experimental Protocols
Representative RP-HPLC Method for Pramipexole and Impurities
This protocol is a generalized procedure based on several reported methods.[6][8][11]
1. Chromatographic System:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm
-
Mobile Phase A: A buffered aqueous solution (e.g., 10 mM ammonium acetate, pH adjusted to 5.0-6.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases.[1]
-
Detector: UV at 264 nm.[11]
-
Column Temperature: 30°C.[1]
2. Sample Preparation:
-
Accurately weigh and dissolve the Pramipexole drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.[11]
3. Procedure:
-
Inject the sample solution into the chromatograph.
-
Record the chromatogram and calculate the percentage of each impurity by area normalization.
LC-MS/MS Method for High-Accuracy Quantification using Impurity 38-d3
This protocol outlines a conceptual workflow for a highly accurate and precise quantification of Pramipexole using a deuterated internal standard.
1. Chromatographic System:
-
Column: UPLC BEH C8 column (100 × 2.1 mm, 1.7 µm).[12]
-
Mobile Phase A: 5.0 mM ammonium formate buffer (pH 6.0).[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Elution: A suitable gradient program to separate Pramipexole from any interfering matrix components.
-
Flow Rate: 0.3 mL/minute.[12]
-
Detector: Tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive mode.
2. Sample and Standard Preparation:
-
Prepare a stock solution of Pramipexole and a separate stock solution of this compound.
-
Create a series of calibration standards by spiking a blank matrix with varying concentrations of Pramipexole and a fixed concentration of this compound.
-
Prepare the unknown sample and spike it with the same fixed concentration of this compound.
3. Procedure:
-
Inject the calibration standards and the sample into the UPLC-MS/MS system.
-
Monitor the specific mass transitions for both Pramipexole and this compound.
-
Calculate the ratio of the peak area of Pramipexole to the peak area of this compound for each standard and the sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Pramipexole for the standards.
-
Determine the concentration of Pramipexole in the unknown sample from the calibration curve.
Visualizing the Workflow and Relationships
Caption: Experimental workflow for Pramipexole assay.
Caption: Logical relationship of Pramipexole and its impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchtrend.net [researchtrend.net]
- 7. scielo.br [scielo.br]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. impactfactor.org [impactfactor.org]
- 10. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Pramipexole-d3 and Non-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the bioanalysis of Pramipexole, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective, data-driven comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Pramipexole-d3 (a deuterated form of a Pramipexole impurity), and a conventional non-labeled (or structural analog) internal standard. The evidence overwhelmingly supports the superiority of SILs in mitigating analytical variability, leading to more robust and reliable pharmacokinetic and bioequivalence data.
In the complex milieu of biological matrices such as plasma or urine, even with advanced analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS), several factors can compromise the accuracy and precision of quantitative results. These include sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality control (QC) samples to correct for these variations.[3] While various compounds can serve as an IS, stable isotope-labeled standards have emerged as the gold standard in regulated bioanalysis.[4]
Superior Performance of Pramipexole-d3 as an Internal Standard
A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or d), ¹³C, or ¹⁵N).[3] This subtle increase in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1] This near-identity is the key to its superior performance.
Conversely, a non-labeled or structural analog internal standard is a different chemical entity with similar properties to the analyte. While more readily available and often less expensive, these analogs do not perfectly mimic the analyte's behavior during sample preparation and analysis, which can lead to inaccuracies.[4] For instance, in the LC-MS/MS analysis of Pramipexole, various structural analogs like memantine and ranitidine have been used.[5][6] However, a study utilizing Pramipexole-d3 as the internal standard highlights the move towards more robust and reliable methodologies.[7][8]
Key Performance Parameter Comparison
The following table summarizes the expected performance differences between a bioanalytical method for Pramipexole using Pramipexole-d3 versus a non-labeled internal standard, based on established principles of bioanalysis and regulatory guidelines.[9][10]
| Performance Parameter | Method with Pramipexole-d3 (SIL-IS) | Method with Non-Labeled IS (Analog) | Rationale for Superiority of SIL-IS |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction recovery, leading to more effective normalization and higher accuracy.[1] |
| Precision (%CV) | Typically <10% | Can be >15% | By closely tracking the analyte's behavior throughout the analytical process, the SIL-IS provides better correction for variability, resulting in significantly improved precision.[11] |
| Matrix Effect Compensation | Highly Effective (<5% difference between analyte and IS) | Inconsistent and Variable (can be >20% difference) | The near-identical chemical nature of the SIL-IS ensures it is subject to the same degree of ion suppression or enhancement as Pramipexole, leading to reliable correction.[2][12] |
| Extraction Recovery Variability | Low (<10% CV) | Higher (>15% CV) | Pramipexole-d3 will have virtually the same extraction efficiency as Pramipexole from the biological matrix, correcting for any sample-to-sample variations in recovery.[3] |
| Regulatory Compliance | Preferred by regulatory agencies (e.g., FDA) | Acceptable, but requires more extensive validation to demonstrate reliability | The use of a SIL-IS is considered the state-of-the-art in quantitative bioanalysis and is strongly recommended by regulatory bodies for its ability to produce highly reliable data.[9][10] |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for method validation.[9][10] Below are detailed methodologies for key experiments to evaluate the performance of an internal standard in the bioanalysis of Pramipexole.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from a method developed for the analysis of Pramipexole in mouse plasma and tissues using Pramipexole-d3 as the internal standard.[7]
-
Spiking: To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of Pramipexole-d3 internal standard working solution (concentration will depend on the specific assay, e.g., 5 ng/mL).
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elution: Elute Pramipexole and Pramipexole-d3 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Pramipexole.
-
LC System: UPLC or HPLC system
-
Column: A C18 or a cyano (CN) column is often used (e.g., Welch Ultimate® XB-CN).[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Method Validation Experiments
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention times of Pramipexole and the internal standard.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates over three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[9]
-
Matrix Effect Assessment:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike these samples with the analyte and internal standard at low and high concentrations.
-
Compare the peak areas to those of the pure solutions of the analyte and IS at the same concentrations.
-
The CV of the matrix factor (analyte peak response in the presence of matrix ions / analyte peak response in absence of matrix ions) should be ≤15%. The SIL-IS is expected to show a significantly lower CV compared to a non-labeled IS.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow using LC-MS/MS.
Caption: Rationale for SIL-IS superiority in bioanalysis.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
Determining Pramipexole's Detection and Quantification Limits with Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) of active pharmaceutical ingredients (APIs) like Pramipexole is crucial for ensuring analytical method sensitivity and reliability. This guide provides a comparative overview of reported LOD and LOQ values for Pramipexole using various analytical techniques and outlines a detailed experimental protocol for their determination using a deuterated internal standard, specifically Pramipexole impurity 38-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Pramipexole LOD and LOQ
The sensitivity of analytical methods for Pramipexole varies significantly depending on the technique employed and the matrix being analyzed. The following table summarizes publicly available data on the LOD and LOQ for Pramipexole, showcasing the performance of different analytical approaches.
| Analytical Method | Matrix | Internal Standard (IS) | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Human Plasma | Memantine | Not explicitly stated | 20 pg/mL[1] |
| UPLC-MS/MS | Human Plasma | Ranitidine | Not explicitly stated | 20 pg/mL (LLOQ)[2] |
| UPLC-MS/MS | Human Plasma | Atenolol | Not explicitly stated | 20.12 pg/mL (LLOQ)[3] |
| LC-UV | Bulk Drug | Not applicable | 0.5 µg/mL | 2 µg/mL[4] |
| RP-HPLC | Tablets | Not applicable | 1.79 µg/mL | 4.32 µg/mL[5] |
| RP-HPLC | Bulk and Pharmaceutical Formulation | Not applicable | 4.18 µg/mL | 12.66 µg/mL[6][7] |
As evidenced by the data, LC-MS/MS methods generally offer significantly lower limits of detection and quantification compared to HPLC-UV methods, making them more suitable for bioanalytical applications where low concentrations of Pramipexole are expected. The use of an internal standard is a standard practice in LC-MS/MS to improve accuracy and precision. While various internal standards have been successfully used, a stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thus providing the most effective correction for matrix effects and variability in sample processing.[8]
Experimental Protocol for LOD and LOQ Determination of Pramipexole using Impurity 38-d3 by LC-MS/MS
This section details a representative experimental protocol for determining the LOD and LOQ of Pramipexole in a relevant matrix (e.g., human plasma) using this compound as an internal standard. This protocol is based on established bioanalytical method validation guidelines.
Materials and Reagents
-
Pramipexole reference standard
-
This compound (deuterated internal standard)
-
Control human plasma (or other relevant blank matrix)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/solvents for sample preparation.
Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
A suitable reversed-phase HPLC or UHPLC column (e.g., C18).
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Pramipexole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Pramipexole stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standard solutions for spiking into the blank matrix.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same solvent as the Pramipexole working standards.
Sample Preparation
-
Calibration Standards and Quality Control (QC) Samples: Spike known amounts of the Pramipexole working standard solutions into blank plasma to prepare a series of calibration standards covering the expected range of concentrations, including concentrations at the estimated LOD and LOQ. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Addition: Add a fixed volume of the this compound working solution to all samples, including blanks, calibration standards, and QC samples.
-
Extraction: Extract Pramipexole and the internal standard from the plasma using a validated SPE or LLE procedure.
-
Reconstitution: Evaporate the extracted solvent and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions: Develop a chromatographic method that provides good separation of Pramipexole from potential interferences. A typical mobile phase might consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of Pramipexole and this compound. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
Pramipexole: m/z 212.1 → 153.1[3]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 215.1). The product ion may or may not be shifted depending on the fragmentation pattern.
-
Determination of LOD and LOQ
The LOD and LOQ can be determined using one of the following approaches as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Based on Signal-to-Noise Ratio:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
This is determined by analyzing a series of diluted solutions of Pramipexole.
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where:
-
σ is the standard deviation of the response. This can be determined from the y-intercept of the regression line of the calibration curve or from the analysis of a number of blank samples.
-
S is the slope of the calibration curve.
-
-
A calibration curve should be constructed using a series of low-concentration standards, and the parameters (slope and standard deviation of the intercept) are obtained from the regression analysis.[9]
-
Validation of LOD and LOQ
The determined LOD and LOQ should be experimentally verified by analyzing multiple replicate samples (e.g., n=6) prepared at these concentrations. For the LOQ, the precision (%CV) and accuracy (%bias) should be within acceptable limits (typically ≤20% for bioanalytical methods).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of LOD and LOQ for Pramipexole.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. asdlib.org [asdlib.org]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to Robustness Testing of HPLC Methods for Pramipexole Impurity Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Pramipexole and its impurities. It is intended for researchers, scientists, and drug development professionals engaged in method development, validation, and quality control. The focus is on the robustness of these methods, a critical attribute in ensuring reliable and reproducible analytical data.
Introduction to Pramipexole and Its Impurities
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The manufacturing process and degradation of the active pharmaceutical ingredient (API) can lead to the formation of various impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product.[2][3] Common impurities include process-related substances such as Pramipexole related compound A and B, as well as degradation products that can form under conditions of acid or base hydrolysis and oxidation.[1][2][4] "Pramipexole impurity 38-d3" is a deuterium-labeled version of a related compound, likely used as an internal standard in analytical methods for accurate quantification.[5]
Comparative Analysis of HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of Pramipexole and its impurities.[1][6] These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier.[1][6] The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
The following table summarizes the key parameters and robustness evaluation of different HPLC methods reported in the literature for the analysis of Pramipexole and its impurities.
| Method | Column | Mobile Phase | Detection | Robustness Parameters Investigated | Observed Effects | Reference |
| Isocratic RP-HPLC | Peerless Basic AQ C18 (250 x 4.6mm, 5µ) | Buffer (Potassium phosphate and 1-Octane sulphonate sodium salt, pH 3.0) and Acetonitrile (70:30 v/v) | UV at 254 nm | Not explicitly detailed, but method validated for precision, accuracy, and linearity. | Method found to be precise and accurate. | [6] |
| Isocratic RP-HPLC | Thermo Scientific C18 (150 x 4.6mm, 85µm) | Methanol and Ammonium acetate buffer (75:25 v/v) | UV at 262 nm | Flow rate (0.6 to 0.8 mL/min) and mobile phase composition. | No significant impact on method performance was reported. | [7][8] |
| Gradient RP-HPLC | Zorbax RX C8 (250 x 4.5 mm, 5 µm) | Mobile Phase A: 0.2% triethylamine in pH 6.0 ammonium formate buffer: acetonitrile (98:2 v/v), Mobile Phase B: Acetonitrile | UV at 260 nm | Not explicitly detailed for robustness, but used in stability studies. | Method was suitable for detecting degradation impurities. | [3] |
| Ion-Pair HPLC | Inertsil ODS-3V | Mobile Phase A: Phosphate buffer (pH 2.7) with sodium salt of octane sulphonic acid, Mobile Phase B: Acetonitrile | UV at 264 nm | Not explicitly detailed, but method was validated for precision and ruggedness. | Method was found to be precise and rugged across different instruments, columns, and analysts. | [9] |
| Stability-Indicating HPLC | Ace5-C18 (250×4.6 mm, 5 µm) | 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v) | UV at 260 nm | Validated for robustness as per ICH guidelines. | The method was found to be robust. | [4] |
| Isocratic RP-HPLC | LiChrospher 60 RP-Select B (125 x 4.0 mm, 5 µm) | 0.01 mol/L ammonium acetate (pH 4.4) and acetonitrile (35:65 v/v) | UV at 263 nm | pH of mobile phase (4.35 to 4.45) and flow rate (0.8 to 1.2 mL/min). | No significant effect on chromatographic conditions was observed. | [7][10] |
| USP Method Simulation | C18 column | Mobile Phase A: Ion pairing buffer (pH 3.0), Mobile Phase B: Acetonitrile (gradient) | Not specified | In silico evaluation of various method parameters. | A design space was built to understand the impact of variables on the separation. | [11] |
| USP Method Transfer | Shim-pack Scepter C18-120 (150 mm × 4.6 mm I.D., 5 µm) | Mobile Phase A: 67 mmol/L phosphate buffer with 21 mmol/L 1-octanesulfonic acid sodium salt (pH 3.0), Mobile Phase B: Mobile Phase A/Acetonitrile = 50:50 (gradient) | Not specified | Flow rate (±0.1 mL/min) and column oven temperature (±1 °C). | The method's robustness was confirmed through the evaluation of resolution and symmetry factor. | [12] |
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for the characterization of Pramipexole and its impurities:
-
Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS): This technique is powerful for the identification and characterization of unknown impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of oxidative impurities and other degradation products.[9]
Experimental Protocols
Below are representative experimental protocols for the robustness testing of an HPLC method for Pramipexole impurity analysis.
Protocol 1: Isocratic RP-HPLC Method
This protocol is a general procedure adapted from published methods.[6][8]
-
Chromatographic System:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 70:30 v/v). An ion-pairing reagent like sodium 1-octanesulfonate may be added to the buffer.[1][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[6]
-
Detection: UV at 262 nm[8]
-
Injection Volume: 5 µL[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Pramipexole drug substance in the diluent (typically a mixture of the mobile phase components) to a final concentration of about 0.2 mg/mL.[6]
-
-
Robustness Evaluation:
-
Flow Rate Variation: Analyze the sample at flow rates of 0.8 mL/min and 1.2 mL/min.
-
Mobile Phase Composition Variation: Alter the ratio of the organic modifier by ±2%.
-
Column Temperature Variation: Analyze the sample at column temperatures of 38°C and 42°C.
-
pH of Buffer Variation: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
System Suitability Criteria: For each condition, inject the standard solution and evaluate system suitability parameters such as theoretical plates, tailing factor, and resolution between Pramipexole and its impurities. The relative standard deviation (%RSD) of replicate injections should be monitored.[6]
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2]
-
Acid Hydrolysis: Dissolve Pramipexole in 3 M HCl and heat at 80°C for 48 hours. Neutralize the solution before injection.[2]
-
Base Hydrolysis: Dissolve Pramipexole in 2 M NaOH and heat at 80°C for 24 hours. Neutralize the solution before injection.[2]
-
Oxidative Degradation: Treat the Pramipexole solution with 30% hydrogen peroxide.[4]
-
Thermal Degradation: Expose solid Pramipexole powder to heat at 100°C for 48 hours.[2]
-
Photolytic Degradation: Expose the Pramipexole solution to UV light.[4]
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main Pramipexole peak and from each other.[4]
Visualizations
Workflow for HPLC Method Robustness Testing
Caption: Workflow for a typical HPLC method robustness study.
Logical Relationship of Pramipexole Analysis
Caption: Overview of Pramipexole analysis and method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchtrend.net [researchtrend.net]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. asianpubs.org [asianpubs.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
A Comparative Analysis of the Chemical Stability of Pramipexole and its Deuterated Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Pramipexole and its deuterated impurity. While extensive experimental data is available for Pramipexole, direct comparative stability studies for its deuterated counterpart are not readily found in publicly available literature. Therefore, this guide summarizes the known stability profile of Pramipexole under forced degradation conditions and offers a theoretical comparison for its deuterated impurity based on the well-established principles of the kinetic isotope effect (KIE).
Introduction to Pramipexole and the Significance of Deuteration
Pramipexole is a non-ergot dopamine agonist widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Its therapeutic action is mediated through high-affinity binding to dopamine D2 and D3 receptors.[1][2] Impurities in active pharmaceutical ingredients (APIs) like Pramipexole can arise from manufacturing processes or degradation of the drug substance.[1]
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a common approach in drug development to enhance metabolic stability.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect.[4] This can result in a longer drug half-life and an improved pharmacokinetic profile.[3] While primarily impacting metabolic stability, the KIE may also influence chemical stability under certain degradation pathways.
Comparative Stability Profile
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[5][6] Pramipexole has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[7][8]
Summary of Forced Degradation Studies on Pramipexole
The following table summarizes the degradation behavior of Pramipexole under different stress conditions. The comparative stability of the deuterated impurity is inferred based on the kinetic isotope effect, assuming that a C-H bond cleavage is involved in the rate-determining step of the degradation pathway.
| Stress Condition | Pramipexole Stability | Deuterated Impurity (Theoretical Comparison) | Key Degradation Products (for Pramipexole) |
| Acid Hydrolysis | Significant degradation observed.[4][7] | Potentially more stable if C-H bond cleavage is rate-limiting. | Polar impurities are formed.[4] |
| Base Hydrolysis | Significant degradation observed.[4][7] | Potentially more stable if C-H bond cleavage is rate-limiting. | Polar impurities are formed.[4] |
| Oxidative | Significant degradation observed, particularly with H₂O₂.[4][7] | Stability would depend on the specific oxidation mechanism. If a C-H bond is targeted, increased stability is expected. | An unknown impurity has been observed under oxidative conditions.[3] |
| Thermal | Relatively stable.[4] | Likely to exhibit similar stability as thermal degradation may not involve C-H bond cleavage as the primary pathway. | - |
| Photolytic | Relatively stable.[4] | Likely to exhibit similar stability as photolytic degradation may not directly target C-H bonds susceptible to the KIE. | Carboxylic group attachment to the amino group of the thiazole ring has been suggested.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. The following are representative protocols for forced degradation studies on Pramipexole, which would be applicable for a comparative study involving its deuterated impurity.
Acid and Base Hydrolysis
A solution of the drug substance is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60-80°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.[10][11]
Oxidative Degradation
The drug substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperatures. The reaction is monitored over time, and samples are analyzed to determine the extent of degradation.[4][11]
Thermal Degradation
The solid drug substance is exposed to dry heat (e.g., 105°C) for a defined period. Samples are then dissolved in a suitable solvent and analyzed.[6]
Photostability
A solution of the drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample is stored in the dark under the same conditions.
Analytical Methodology: Stability-Indicating HPLC
The primary analytical technique for quantifying Pramipexole and its degradation products is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][10]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[1][4]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]
For the identification of unknown degradation products, mass spectrometry (MS) is often coupled with HPLC (LC-MS).[7]
Visualizing Experimental Workflows and Pathways
Pramipexole Forced Degradation Workflow
Caption: Workflow for comparative forced degradation studies.
Pramipexole Signaling Pathway
Pramipexole is a dopamine agonist that primarily targets D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[2] The binding of Pramipexole to these receptors initiates a signaling cascade that modulates neuronal activity.[2]
Caption: Simplified signaling pathway of Pramipexole.
Conclusion
Pramipexole demonstrates susceptibility to degradation under hydrolytic and oxidative stress, while being relatively stable under thermal and photolytic conditions.[4][7] Based on the kinetic isotope effect, it is hypothesized that a deuterated impurity of Pramipexole would exhibit enhanced stability under conditions where the degradation pathway involves the cleavage of a C-H bond that has been replaced by a C-D bond. However, without direct experimental evidence, this remains a theoretical assessment.
For a definitive comparison, forced degradation studies of Pramipexole and its deuterated impurity should be conducted in parallel under identical conditions. Such studies would provide invaluable data for understanding the intrinsic stability of the deuterated compound and for the development of robust analytical methods for its quality control.
References
- 1. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prolynxinc.com [prolynxinc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pramipexole Impurities | SynZeal [synzeal.com]
- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 10. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Pramipexole Impurity 38-d3: A Comprehensive Guide to Laboratory Safety and Chemical Handling
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle Pramipexole impurity 38-d3 with the appropriate safety measures. Based on the toxicological information for the parent compound, Pramipexole, which is harmful if swallowed and may cause drowsiness or dizziness, this impurity should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, following institutional and local regulations.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this impurity with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Incompatible chemicals can react, creating a more hazardous situation.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[3][4] The container should be in good condition with a secure, tight-fitting lid.
-
The original container of the impurity, if empty and properly labeled, can be used for waste collection.[3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[4][5]
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel should handle the collection and final disposal.
Quantitative Data and Disposal Considerations
The following table summarizes key quantitative and procedural information for the disposal of chemical waste like this compound, based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not exceed 55 gallons of hazardous waste in a satellite accumulation area. | [5] |
| Acutely Toxic Waste Limit | For "P-listed" acutely toxic wastes, the limit is 1 quart of liquid or 1 kilogram of solid. | [5] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | [4] |
| Empty Container Rinsing | Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the overarching protocol is to treat it as hazardous chemical waste. The procedures outlined by university and research institution EHS departments provide the standardized methodology for handling such materials.[3][5]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
References
Personal protective equipment for handling Pramipexole impurity 38-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pramipexole impurity 38-d3. Given that this compound is a deuterated impurity of the potent active pharmaceutical ingredient (API) Pramipexole, it should be handled with the same precautions as the parent compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Safety Summary
Pramipexole and its related compounds are classified as hazardous.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin contact.[2][4] The table below summarizes the key hazard information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][5] | P264: Wash hands thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[6] |
| Skin Sensitization | May cause an allergic skin reaction.[1][5] | P272: Contaminated work clothing should not be allowed out of the workplace.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[2] May cause drowsiness or dizziness.[3] | P260: Do not breathe dust.[2] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects.[1][5] | P273: Avoid release to the environment.[1][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for solids. Use a self-contained breathing apparatus for large spills or in poorly ventilated areas.[1] | To prevent inhalation of airborne particles. |
| Eye Protection | Chemical safety goggles.[7] | To protect eyes from dust and splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1] The exact breakthrough time should be confirmed with the glove manufacturer.[5] | To prevent skin contact. |
| Body Protection | Lab coat. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.[1][7] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work should be conducted in a designated area, preferably within a certified chemical fume hood or a containment glove box to control airborne levels.[1]
-
An eyewash station and safety shower must be readily accessible.[1]
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound:
-
Wear the full required PPE before handling the compound.
-
Avoid actions that could generate dust, such as scraping or vigorous shaking.
-
If weighing the solid, do so within an enclosure with local exhaust ventilation.
-
For solutions, handle with care to avoid splashes and aerosol formation.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Contaminated work clothing should not be taken out of the workplace and should be laundered separately.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Waste Segregation:
-
All solid waste contaminated with the compound (e.g., disposable PPE, weighing papers, contaminated labware) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste (e.g., solutions containing the compound) should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Waste Disposal:
-
Transfer waste to a chemical waste container for disposal in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this material down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if symptoms occur.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1]
-
Spill: For small spills, carefully contain the spill and collect the material using a damp cloth or a HEPA-filtered vacuum.[4] Avoid raising dust.[1] Wear appropriate PPE, including respiratory protection.[1] Place the collected material in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
